Tolonidine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd; structure
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBTZIFLQYYPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NCCN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4201-23-4 (unspecified nitrate), 56360-30-6 (mono-hydrochloride), 57524-15-9 (mono-nitrate) | |
| Record name | Tolonidine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80194815 | |
| Record name | Tolonidine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4201-22-3 | |
| Record name | Tolonidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4201-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolonidine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolonidine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4O795Q03O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tolonidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolonidine, a structural analogue of clonidine, is a centrally acting antihypertensive agent. Its mechanism of action is primarily attributed to its agonist activity at α2-adrenergic and imidazoline receptors. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's pharmacological effects, detailed experimental protocols for key assays used in its characterization, and a summary of its receptor binding and functional potency. Due to the limited availability of specific data for this compound, this document leverages data from its close pharmacological analogue, clonidine, to provide a thorough understanding of its presumed mechanism of action.
Core Mechanism of Action
This compound exerts its therapeutic effects, most notably the lowering of blood pressure, through its interaction with two key receptor families in the central nervous system: α2-adrenergic receptors and imidazoline receptors.
α2-Adrenergic Receptor Agonism
This compound acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1] There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C. Agonism at these receptors, particularly the α2A subtype located in the brainstem, leads to a decrease in sympathetic outflow from the central nervous system.[1] This sympatholytic effect results in reduced peripheral vascular resistance, heart rate, and consequently, a decrease in blood pressure.
The signaling pathway initiated by this compound's binding to α2-adrenergic receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effector proteins, ultimately leading to the observed physiological responses.
Imidazoline Receptor Agonism
In addition to its action on α2-adrenergic receptors, this compound also binds to imidazoline receptors. There are three main classes of imidazoline receptors: I1, I2, and I3. The antihypertensive effects of imidazoline compounds like this compound are thought to be mediated, at least in part, by their agonist activity at I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[2][3][4]
Activation of I1 receptors is believed to inhibit the sympathetic nervous system independently of the α2-adrenergic pathway.[4] The precise signaling cascade of the I1 receptor is still under investigation, but evidence suggests it may involve the activation of phosphatidylcholine-selective phospholipase C, leading to the production of the second messenger diacylglycerol.[4]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of clonidine, a close structural and pharmacological analogue of this compound, for α2-adrenergic and imidazoline receptors. These values provide a quantitative measure of the drug's interaction with its primary targets.
Table 1: Receptor Binding Affinities (Ki) of Clonidine
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α2-Adrenergic | [3H]Clonidine | Rat Brain | 2.7 | [5] |
| α2A-Adrenergic | [3H]Yohimbine | Human Platelets | High Affinity | [6][7] |
| α2-Adrenergic (non-adrenergic sites) | [3H]Clonidine | Human Brain | 51 | [8] |
| Imidazoline I1 | [3H]Clonidine | - | High Affinity | [3][9] |
Table 2: Functional Potency (EC50) of Clonidine
| Assay | Cell Line/System | Effect Measured | EC50 (nM) | Reference |
| ERK Activation | - | GPCR Agonism | - | [10] |
| Calcium Mobilization | HEK293 cells | Calcium Influx | 64 | [11] |
Note: Specific quantitative data for this compound is limited in the public domain. The data presented here for clonidine is intended to be representative of the pharmacological profile of this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for its receptor targets.
Objective: To determine the Ki of this compound for α2-adrenergic and imidazoline receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[12]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[12]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[12]
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.[12]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[12]
-
-
Binding Reaction:
-
Separation of Bound and Free Ligand:
-
Detection and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.[12]
-
Determine non-specific binding by including a high concentration of an unlabeled competing ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the functional consequence of this compound's agonism at Gi-coupled α2-adrenergic receptors.
Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells) in a suitable medium.
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.[15]
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.[14]
-
Plot the concentration of this compound against the measured cAMP levels.
-
Fit the data to a dose-response curve to determine the EC50 value for the inhibition of cAMP production.
-
Calcium Influx Assay
This assay can be used to investigate the signaling pathways of imidazoline receptors, which may involve changes in intracellular calcium.
Objective: To determine if this compound induces calcium mobilization via imidazoline receptors.
Methodology:
-
Cell Culture and Dye Loading:
-
Calcium Measurement:
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time as an indicator of intracellular calcium concentration.
-
Plot the concentration of this compound against the peak fluorescence response to generate a dose-response curve and determine the EC50 value.
-
Caption: Workflow for a calcium influx assay.
Signaling Pathways
The binding of this compound to its target receptors initiates distinct intracellular signaling cascades.
α2-Adrenergic Receptor Signaling
Imidazoline I1 Receptor Signaling (Putative)
Caption: Putative imidazoline I1 receptor signaling.
Conclusion
The mechanism of action of this compound is multifaceted, involving agonist activity at both α2-adrenergic and imidazoline receptors. Its interaction with these receptors in the central nervous system leads to a reduction in sympathetic outflow, resulting in its antihypertensive effects. The experimental protocols and quantitative data, largely derived from its close analogue clonidine, provide a robust framework for the continued investigation and development of this and related compounds. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and the intricate details of its signaling pathways.
References
- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decrease of clonidine binding affinity to alpha 2-adrenoceptor by ADP-ribosylation of 41,000-dalton proteins in rat cerebral cortical membranes by islet-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 17. bu.edu [bu.edu]
- 18. benchchem.com [benchchem.com]
Tolonidine chemical structure and properties
An In-Depth Technical Guide to the Core Chemical and Pharmacological Properties of Tolonidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a centrally acting alpha-2 adrenergic agonist, structurally related to clonidine, that has been investigated for its antihypertensive properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its known characteristics. Due to the limited availability of specific experimental data for this compound, information from its structural analog, clonidine, is included for comparative context and to provide a broader understanding of its likely biological activities. This guide also presents generalized experimental protocols and visualizes key signaling pathways to facilitate further research and development efforts.
Chemical Structure and Identification
This compound, with the IUPAC name N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a derivative of imidazoline.[1] Its chemical identity is established through various identifiers as summarized in the table below.
| Identifier | Value |
| IUPAC Name | N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine[1] |
| CAS Number | 4201-22-3[1] |
| Molecular Formula | C₁₀H₁₂ClN₃[1] |
| Canonical SMILES | CC1=CC(=C(C=C1)NC2=NCCN2)Cl[1] |
| InChI | InChI=1S/C10H12ClN3/c1-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)[1] |
| InChIKey | KWBTZIFLQYYPTH-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 209.67 g/mol | [1] |
| Melting Point | 148-150 °C | [2] |
| pKa (predicted) | 5.875 | [3] |
| XLogP3 (predicted) | 1.8 | [1] |
| Solubility | Soluble in DMSO | [4] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unequivocal identification and characterization of a chemical compound. While specific spectra for this compound are not widely published, researchers can expect characteristic signals based on its structure. A general description of expected spectroscopic features is provided below.
-
¹H-NMR: Expected signals would include aromatic protons on the substituted phenyl ring, methylene protons of the imidazoline ring, an amine proton, and a methyl group signal.
-
¹³C-NMR: The spectrum would show distinct signals for the aromatic carbons, the imidazoline ring carbons (including the sp² carbon of the guanidine-like group), and the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (amine and imidazoline), C-H stretching (aromatic and aliphatic), C=N stretching of the imidazoline ring, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.
Pharmacological Properties
This compound's primary pharmacological action is as an agonist at alpha-2 (α₂) adrenergic receptors.[5] This mechanism is shared with its structural analog, clonidine.
Mechanism of Action
As an α₂-adrenergic agonist, this compound is expected to bind to and activate α₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). In the central nervous system, this action in the brainstem reduces sympathetic outflow, leading to decreased peripheral vascular resistance, heart rate, and blood pressure.[6][7]
Receptor Binding Affinity
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively documented. Based on its structural similarity to clonidine, it is likely to be well-absorbed orally and undergo some degree of hepatic metabolism. Clonidine has an oral bioavailability of 70-80% and is 20-40% bound to plasma proteins.[10] It is metabolized in the liver, and both the parent drug and its metabolites are excreted in the urine.[2] The elimination half-life of clonidine is in the range of 12-16 hours.[10]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the lowering of blood pressure. As a centrally acting antihypertensive agent, its effects are mediated through the reduction of sympathetic tone.
Experimental Protocols
Detailed and validated experimental protocols specifically for this compound are scarce in the literature. The following sections provide generalized methodologies that can be adapted for the study of this compound, based on standard practices for similar compounds like clonidine.
Synthesis of this compound
A plausible synthetic route for this compound would involve the reaction of 2-chloro-4-methylaniline with a suitable imidazoline precursor, such as 2-chloro-2-imidazoline or a related activated species. The reaction would likely be carried out in an appropriate solvent and may require a base to neutralize the acid formed during the reaction. Purification would typically be achieved through recrystallization or column chromatography.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 210-240 nm).
-
Standard Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent and serially diluted to create a calibration curve.
Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the affinity of this compound for α₂-adrenergic receptors.
-
Materials:
-
Cell membranes prepared from a cell line or tissue expressing the α₂-adrenergic receptor subtype of interest.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-clonidine or [³H]-yohimbine).
-
Increasing concentrations of unlabeled this compound.
-
Assay buffer.
-
-
Methodology:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Measurement
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
-
Materials:
-
A cell line expressing the α₂-adrenergic receptor of interest.
-
Forskolin or another adenylyl cyclase activator to stimulate basal cAMP production.
-
Increasing concentrations of this compound.
-
A commercial cAMP assay kit (e.g., ELISA, HTRF).
-
-
Methodology:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
The concentration of this compound that produces 50% of the maximal inhibition of cAMP production (EC₅₀) is determined.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of α₂-adrenergic receptor agonists and a general workflow for their characterization.
Caption: Alpha-2 adrenergic receptor signaling pathway activated by this compound.
Caption: General experimental workflow for the characterization of this compound.
Conclusion
This compound is an alpha-2 adrenergic agonist with potential antihypertensive effects. While its chemical structure and some physicochemical properties are known, there is a notable lack of comprehensive, publicly available data regarding its detailed spectroscopic characterization, full pharmacokinetic and pharmacodynamic profiles, and specific experimental protocols. Much of the understanding of its biological activity is inferred from its close structural analog, clonidine. This technical guide consolidates the existing information and provides a framework for future research by outlining standard experimental approaches. Further investigation is warranted to fully elucidate the therapeutic potential and complete pharmacological profile of this compound.
References
- 1. This compound | C10H12ClN3 | CID 72138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. spectrabase.com [spectrabase.com]
- 4. d-nb.info [d-nb.info]
- 5. ijnrd.org [ijnrd.org]
- 6. benchchem.com [benchchem.com]
- 7. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Clonidine - Wikipedia [en.wikipedia.org]
The Synthesis and Purification of Tolonidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Tolonidine, a substituted aniline with potential applications in pharmaceutical research. Due to the limited availability of direct synthetic protocols for this compound, this guide presents a plausible synthetic route and purification strategies based on established methods for analogous 2-aryliminoimidazolidine compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.
Introduction to this compound
This compound, chemically known as N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a small molecule belonging to the class of substituted anilines. Its structure, featuring a 2-aminoimidazoline moiety attached to a substituted phenyl ring, is analogous to other pharmacologically active compounds, suggesting its potential for investigation in drug discovery programs.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₂ClN₃ |
| Molecular Weight | 209.68 g/mol |
| CAS Number | 4201-22-3[1][2] |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
Proposed Synthesis of this compound
Overall Synthetic Scheme
The proposed synthesis involves the formation of a thiourea intermediate from 2-chloro-4-methylaniline, followed by cyclization with ethylenediamine to form the imidazoline ring of this compound.
References
Tolonidine: A Technical Guide to its Discovery, History, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of tolonidine, an antihypertensive agent belonging to the class of imidazoline receptor agonists. While the precise initial synthesis and inventors remain to be definitively established in publicly accessible records, this document collates the seminal research that first characterized its physiological effects in the mid-1970s. This compound, chemically known as N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, emerged as a structural analog of the well-known antihypertensive drug clonidine. This guide details its mechanism of action, primarily as a central alpha-2 adrenergic agonist, and presents its key pharmacological data in structured tables for clear comparison. Detailed experimental protocols from foundational studies are provided to aid in the replication and extension of this early research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of its biological activity and evaluation process.
Discovery and History
This compound, identified in scientific literature as 2-(2-chloro-p-toluidino)-2-imidazoline-nitrate, was first extensively described in a series of pharmacological studies published in 1975 by a team of researchers including D. Cosnier, P. Duchene-Marullaz, J. Grimal, G. Rispat, and G. Streichenberger.[1][2][3] These publications, originating from the Research Center of Laboratoires M.S.D.-CHIBRET in France, introduced this compound as a new synthetic derivative of imidazoline, structurally related to clonidine.[1][2][3]
While the exact date of its first synthesis and the specific researchers responsible are not explicitly detailed in these foundational papers, the context of its emergence in the mid-1970s places its development within a period of active research into centrally acting antihypertensive agents, spurred by the clinical success of clonidine. The research by Cosnier and colleagues aimed to elucidate the pharmacological profile of this new compound, suggesting it was a novel entity at the time.[1][2][3]
The development of imidazoline derivatives as antihypertensive agents was a significant area of pharmaceutical research in the latter half of the 20th century.[4][5][6] These compounds were found to exert their effects through interaction with both alpha-2 adrenergic and imidazoline receptors in the central nervous system, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[4][5] this compound's investigation was a direct extension of this line of inquiry, seeking to identify new chemical entities with potentially improved therapeutic profiles.
Chemical Structure
This compound is a substituted imidazoline with the following chemical structure:
IUPAC Name: N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Mechanism of Action
This compound exerts its pharmacological effects primarily as a central alpha-2 adrenergic agonist, a mechanism it shares with clonidine.[1][3] The activation of presynaptic alpha-2 adrenergic receptors in the brainstem, particularly in the nucleus of the solitary tract, leads to a decrease in sympathetic outflow from the central nervous system. This reduction in sympathetic tone results in decreased heart rate, cardiac output, and peripheral vascular resistance, ultimately leading to a lowering of blood pressure.[1][2]
Additionally, this compound, like other imidazoline derivatives, is recognized as an imidazoline receptor agonist.[4][5] While the initial research by Cosnier et al. focused on its alpha-adrenergic properties, the broader class of imidazolines is known to interact with I1-imidazoline receptors in the rostral ventrolateral medulla, which also contributes to the reduction of sympathetic activity.[5]
The signaling pathway for alpha-2 adrenergic receptor activation is depicted below:
Pharmacological Data
The following tables summarize the key quantitative pharmacological data for this compound as reported in the foundational studies by Cosnier et al. (1975).
Table 1: Antihypertensive Effects of this compound
| Animal Model | Route of Administration | Dose | Change in Mean Arterial Pressure (MAP) | Onset of Action | Duration of Action | Citation |
| Normotensive Dog (anesthetized) | Intravenous (IV) | 10 µg/kg | Biphasic: Initial brief hypertension followed by sustained hypotension | Immediate (hypertension), ~2-3 min (hypotension) | > 2 hours | [1][2] |
| Normotensive Dog (anesthetized) | Oral (PO) | 100 µg/kg | Progressive hypotension | ~30 minutes | > 4 hours | [1] |
| Renal Hypertensive Dog (conscious) | Oral (PO) | 100 µg/kg | Significant decrease in systolic and diastolic pressure | ~1 hour | > 6 hours | [1] |
| Spontaneously Hypertensive Rat (conscious) | Oral (PO) | 500 µg/kg | Significant decrease in systolic pressure | ~1 hour | ~6 hours | [1] |
Table 2: Cardiovascular Effects of this compound in Anesthetized Dogs (IV Administration)
| Parameter | Dose | Effect | Citation |
| Heart Rate | 10 µg/kg | Marked and sustained bradycardia | [1][2] |
| Cardiac Output | 10 µg/kg | Significant decrease | [1][3] |
| Peripheral Vascular Resistance | 10 µg/kg | Initial significant increase, followed by a return to near baseline or slight decrease | [1][3] |
| Myocardial Contractility (dp/dt max) | 10 µg/kg | Decrease in the amplitude of ventricular contractions | [3] |
Table 3: Central Nervous System (CNS) Effects of this compound
| Animal Model | Test | Dose (IV) | Observed Effect | Citation |
| Mouse | Spontaneous Motor Activity | 100 µg/kg | Sedation | [3] |
| Rat | Conditioned Avoidance Response | 250 µg/kg | Inhibition of the response | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vivo Antihypertensive Activity in Anesthetized Dogs
-
Animal Model: Mongrel dogs of both sexes, weighing between 10 and 15 kg.
-
Anesthesia: Intravenous administration of sodium pentobarbital (30 mg/kg).
-
Surgical Preparation:
-
The trachea was cannulated to ensure a patent airway.
-
The femoral artery was cannulated and connected to a pressure transducer to continuously record arterial blood pressure.
-
The femoral vein was cannulated for the administration of this compound or vehicle.
-
Heart rate was derived from the arterial pressure wave.
-
-
Drug Administration: this compound, dissolved in a suitable vehicle, was administered intravenously as a bolus injection.
-
Data Acquisition: Arterial blood pressure and heart rate were continuously recorded on a polygraph.
-
Experimental Workflow:
Isolated Perfused Rabbit Heart (Langendorff Preparation)
-
Animal Model: New Zealand white rabbits.
-
Heart Isolation: The rabbit was sacrificed, and the heart was rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
Perfusion Setup: The aorta was cannulated and the heart was mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution (37°C, gassed with 95% O2 and 5% CO2).
-
Measurement of Contractility: A force transducer was attached to the apex of the ventricle to measure the force of contraction.
-
Drug Administration: this compound was added directly to the perfusion medium.
-
Data Acquisition: The force of contraction and heart rate were recorded on a polygraph.
Logical Relationships of Pharmacological Effects
The pharmacological effects of this compound are interconnected, stemming from its primary mechanism of action.
Conclusion
This compound is a centrally acting antihypertensive agent, structurally and pharmacologically similar to clonidine. The foundational research conducted in the mid-1970s established its efficacy in lowering blood pressure through the activation of central alpha-2 adrenergic receptors, leading to a reduction in sympathetic nervous system activity. While the specific details of its initial discovery and synthesis are not as well-documented as those of its predecessor, clonidine, the comprehensive pharmacological characterization provided by Cosnier and colleagues laid the groundwork for understanding its potential as a therapeutic agent. This technical guide has summarized the key historical context, mechanism of action, quantitative pharmacological data, and experimental methodologies associated with this compound, providing a valuable resource for researchers in the fields of pharmacology and drug development. Further investigation into historical patent and pharmaceutical archives may yet uncover the precise origins of this interesting imidazoline derivative.
References
- 1. US4029792A - (2-Imidazolin-2-ylamino) substituted -quinoxalines and -quinazolines as antihypertensive agents - Google Patents [patents.google.com]
- 2. US3966757A - Imidazoline derivatives and processes for the production thereof - Google Patents [patents.google.com]
- 3. US4026894A - Antihypertensive agents - Google Patents [patents.google.com]
- 4. US4544664A - Antihypertensive substituted imidazole derivatives - Google Patents [patents.google.com]
- 5. US5138069A - Angiotensin II receptor blocking imidazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
In Vitro Characterization of Tolonidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide to the in vitro characterization of Tolonidine. Due to the limited publicly available data specifically for this compound, this guide leverages extensive information on its close structural and functional analog, Clonidine, an α2-adrenergic receptor agonist. The experimental protocols and expected results described herein are based on the well-established characterization of Clonidine and are intended to serve as a comprehensive framework for the investigation of this compound.
Introduction
This compound is a substituted aniline that is structurally related to Clonidine, a potent α2-adrenergic receptor agonist.[1] Clonidine is widely used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and various pain conditions.[2][3][4][5][6] Its therapeutic effects are primarily mediated by its interaction with α2-adrenergic receptors in the central and peripheral nervous systems.[3][6][7] This guide outlines a series of in vitro assays to comprehensively characterize the pharmacological profile of this compound, assuming a similar mechanism of action to Clonidine.
Mechanism of Action
This compound, like Clonidine, is presumed to act as an agonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to inhibitory G-proteins (Gi/o).[7][8] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] The reduction in cAMP modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the physiological effects of the drug.[8]
Signaling Pathway Diagram
Caption: Proposed signaling cascade of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for this compound based on the known values for Clonidine. These values would be determined using the experimental protocols detailed in the subsequent sections.
Table 1: Receptor Binding Affinity (Ki) of Clonidine at Adrenergic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α2A-Adrenergic | [3H]Rauwolscine | Pig Vascular Endothelium | 2.17 (KD) | [10] |
| α2A-Adrenergic | [3H]Clonidine | Rat Brain | 2.7 (KD) | [11] |
| α2C-Adrenergic | [3H]Rauwolscine | Pig Vascular Endothelium | - | [10] |
Table 2: Functional Potency (EC50/IC50) of Clonidine
| Assay | Cell Line/Tissue | Parameter | EC50/IC50 (nM) | Reference |
| [35S]GTPγS Binding | Membranes with α2A-AR | EC50 | - | |
| cAMP Accumulation | HEK293 cells expressing α2A-AR | IC50 | 80.18 | [12] |
Note: Specific EC50 values for GTPγS binding assays for Clonidine were not found in the provided search results, but this is a standard assay to determine agonist potency.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.
Objective: To quantify the affinity of this compound for α2-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the α2-adrenergic receptor subtype of interest.[13][14]
-
Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain pH and ionic strength.[14]
-
Competition Binding: A constant concentration of a specific α2-adrenergic receptor radioligand (e.g., [3H]Rauwolscine or [3H]Clonidine) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.[10][12]
-
Incubation: The reaction is incubated at a specific temperature for a defined period to reach equilibrium.[14]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester.[14][15]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the receptor.[13][16][17]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the α2-adrenergic receptor are used.[16]
-
Assay Buffer: The buffer typically contains GDP to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.[15]
-
Reaction Mixture: Membranes are incubated with increasing concentrations of this compound in the presence of a fixed concentration of [35S]GTPγS.
-
Incubation: The reaction is carried out at 30°C for a specific time.
-
Termination and Separation: The assay is terminated by rapid filtration, and the [35S]GTPγS bound to the Gα subunit is captured on filters.[16]
-
Quantification: The amount of bound [35S]GTPγS is measured by liquid scintillation counting.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 and Emax values are determined using non-linear regression.
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for [35S]GTPγS Binding Assay.
Cyclic AMP (cAMP) Accumulation Assay
This assay measures the downstream functional consequence of α2-adrenergic receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Objective: To determine the inhibitory effect of this compound on adenylyl cyclase activity and quantify its potency (IC50).
Methodology:
-
Cell Culture: Whole cells (e.g., HEK293) stably or transiently expressing the α2-adrenergic receptor are used.[8]
-
Stimulation: The intracellular adenylyl cyclase is stimulated with an agent like forskolin to increase basal cAMP levels.[9]
-
Treatment: Cells are then treated with increasing concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an AlphaScreen or HTRF-based assay.[18]
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound is plotted to determine the IC50 value.
Logical Relationship: cAMP Assay Principle
Caption: Principle of the cAMP Accumulation Assay.
Conclusion
This technical guide provides a comprehensive framework for the in vitro characterization of this compound. By employing the detailed experimental protocols for radioligand binding, GTPγS binding, and cAMP accumulation assays, researchers can thoroughly elucidate the pharmacological profile of this compound at α2-adrenergic receptors. The data obtained from these studies will be crucial for understanding its mechanism of action and for its further development as a potential therapeutic agent. The provided information on Clonidine serves as a valuable benchmark for these investigations.
References
- 1. dempochem.com [dempochem.com]
- 2. goodrx.com [goodrx.com]
- 3. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clonidine - Wikipedia [en.wikipedia.org]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. mdpi.com [mdpi.com]
- 9. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening [mdpi.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. revvity.com [revvity.com]
An In-Depth Technical Guide to the Target Identification and Validation of Clonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the target identification and validation of Clonidine, a potent antihypertensive agent. While the initial query specified "Tolonidine," the available scientific literature strongly indicates this to be a likely misspelling of "Clonidine," a well-characterized α2-adrenergic and imidazoline receptor agonist. This document will, therefore, focus on the established targets of Clonidine, detailing the experimental methodologies used to identify and validate these interactions, presenting quantitative data, and visualizing the associated signaling pathways and experimental workflows.
Clonidine's therapeutic effects, primarily the lowering of blood pressure, stem from its action on central α2-adrenergic receptors, which leads to a reduction in sympathetic outflow.[1][2][3] Additionally, its interaction with imidazoline receptors contributes to its overall pharmacological profile.[4][5][6] This guide will delve into the scientific evidence that underpins our understanding of these interactions.
Primary Molecular Targets of Clonidine
Clonidine's pharmacological effects are primarily mediated through its interaction with two main classes of receptors:
-
α2-Adrenergic Receptors: Clonidine is a potent partial agonist of α2-adrenergic receptors, with a significantly higher affinity for the α2A subtype.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] This signaling cascade ultimately results in a reduction of norepinephrine release from presynaptic nerve terminals.[1][8] Clonidine exhibits a 200-fold greater affinity for α2 receptors compared to α1 receptors.[1]
-
Imidazoline (I1) Receptors: Clonidine also binds to I1-imidazoline receptors, which are non-adrenergic binding sites.[2][5] The activation of these receptors is also thought to contribute to the reduction of sympathetic nervous system activity and the consequent hypotensive effects.[4][5]
Quantitative Analysis of Clonidine Binding Affinity
The affinity of Clonidine for its primary targets has been quantified through various in vitro binding assays. The following tables summarize the key binding affinity data.
| Target | Ligand | Preparation | Ki (nM) | Reference(s) |
| α2-Adrenergic Receptor | [3H]Clonidine | Rat Brain | 2.7 | [9] |
| α2A-Adrenergic Receptor | Clonidine | - | 3 | [2] |
| I1-Imidazoline Receptor | Clonidine | Bovine | 31.62 | [10] |
| α2-Adrenergic Receptor | [3H]Clonidine | Human Fat Cells | 3.9 (KD) | [11] |
Ki: Inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity. KD: Dissociation constant, a measure of the affinity of a ligand for a receptor. A lower KD value indicates a higher affinity.
Experimental Protocols for Target Identification and Validation
The identification and validation of Clonidine's targets have relied on a suite of established experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This is a fundamental technique used to quantify the interaction between a ligand (Clonidine) and its receptor.
Objective: To determine the binding affinity (Ki or KD) and density (Bmax) of Clonidine for its target receptors.
Materials:
-
Radiolabeled ligand (e.g., [3H]Clonidine)
-
Unlabeled "cold" ligand (Clonidine)
-
Membrane preparations from tissues or cells expressing the target receptor (e.g., rat brain cortex for α2-adrenergic receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation:
-
Homogenize the tissue (e.g., rat brain cortex) in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
Total Binding: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand.
-
Non-specific Binding: In a separate set of tubes, incubate the membrane preparation with the radiolabeled ligand in the presence of a high concentration of the unlabeled ligand to saturate the specific binding sites.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (Clonidine).
-
-
Incubation: Incubate all tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding from the total binding.
-
Saturation Analysis: Plot the specific binding against the concentration of the radiolabeled ligand to determine the KD and Bmax.
-
Competition Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding). The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant.
-
Functional Assays (e.g., Adenylyl Cyclase Activity Assay)
Functional assays are crucial for validating that the binding of a ligand to its target receptor elicits a biological response.
Objective: To determine the functional consequence of Clonidine binding to α2-adrenergic receptors, specifically its effect on adenylyl cyclase activity.
Materials:
-
Cell lines expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells)
-
Clonidine
-
Forskolin (an activator of adenylyl cyclase)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Cell lysis buffer
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells to an appropriate confluency.
-
Pre-incubate the cells with varying concentrations of Clonidine for a specific time.
-
Stimulate the cells with forskolin to activate adenylyl cyclase.
-
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents, including cAMP.
-
cAMP Measurement:
-
Use a commercial cAMP assay kit to measure the concentration of cAMP in the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of cAMP against the concentration of Clonidine.
-
An agonistic effect of Clonidine will be observed as a dose-dependent decrease in forskolin-stimulated cAMP production.
-
Calculate the EC50 value, which is the concentration of Clonidine that produces 50% of its maximal inhibitory effect.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.
Signaling Pathway of Clonidine at α2-Adrenergic Receptors
Caption: Signaling cascade initiated by Clonidine binding to α2-adrenergic receptors.
Experimental Workflow for Clonidine Target Identification and Validation
Caption: A generalized workflow for the identification and validation of drug targets.
Conclusion
The identification and validation of Clonidine's targets, primarily the α2-adrenergic and I1-imidazoline receptors, have been instrumental in understanding its therapeutic mechanism of action. This technical guide has provided an in-depth overview of the key experimental methodologies, quantitative binding data, and the underlying signaling pathways. The presented protocols and visualizations serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of the processes involved in characterizing the molecular interactions of a clinically significant pharmaceutical agent. Further research continues to explore the nuances of Clonidine's interactions and the potential for developing more selective and effective therapeutic agents.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Clonidine, an α2 receptor agonist, diminishes GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonidine - Wikipedia [en.wikipedia.org]
- 11. Identification of alpha 2-adrenergic receptors in human fat cell membranes by [3H]chlonidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Imidazoline Derivatives: A Technical Guide Focused on Clonidine as a Tolonidine Analogue
Disclaimer: Publicly available, detailed pharmacokinetic and pharmacodynamic data specifically for Tolonidine is limited. This guide therefore focuses on its close structural and functional analogue, Clonidine. Clonidine is a well-researched imidazoline derivative and centrally acting alpha-2 adrenergic agonist, offering a robust dataset to understand the core characteristics of this drug class. The information presented for Clonidine is expected to provide a strong foundational understanding applicable to this compound.
Introduction
This compound is an imidazoline derivative, a class of compounds known for their interaction with adrenergic and imidazoline receptors.[1] Like its analogue Clonidine, this compound is recognized as a centrally acting agent.[1] The primary mechanism for this class of drugs is the stimulation of alpha-2 (α2) adrenergic receptors in the brainstem.[2][3][4] This action reduces sympathetic outflow from the central nervous system, leading to decreases in peripheral resistance, heart rate, and blood pressure.[2][3] This guide will provide a detailed overview of the pharmacokinetics and pharmacodynamics of Clonidine as a representative model for this compound.
Pharmacodynamics
The pharmacodynamic effects of Clonidine are primarily mediated by its agonist activity at α2-adrenergic and imidazoline receptors.
Mechanism of Action
Clonidine is a central α2-adrenergic agonist that readily crosses the blood-brain barrier.[2][5] Its principal action is the stimulation of presynaptic α2-receptors in the vasomotor center of the brainstem.[5] This stimulation inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[1][4] The resulting decrease in sympathetic outflow leads to a reduction in heart rate and the relaxation of peripheral arteries, culminating in a decrease in blood pressure.[3][5]
Additionally, Clonidine acts on imidazoline receptors (I1), which may also contribute to its sympatholytic and antihypertensive effects.[1][5] All three subtypes of α2 receptors (α2A, α2B, α2C) are G-protein coupled receptors that, when activated, inhibit the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP).[1]
Signaling Pathway for α2-Adrenergic Receptor Agonism
Caption: α2-Adrenergic receptor signaling cascade initiated by Clonidine.
Pharmacodynamic Effects
The primary pharmacodynamic effects of Clonidine include:
-
Cardiovascular: A dose-dependent decrease in blood pressure and heart rate.[2][6] The antihypertensive effect is typically observed within 30 to 60 minutes of an oral dose, with the maximum effect occurring in 2 to 4 hours.[2]
-
Central Nervous System: Sedation and drowsiness are common, dose-related side effects.[2][7]
-
Other Effects: Dry mouth is a very frequent side effect.[2][7] Clonidine can also reduce plasma renin activity and the excretion of aldosterone and catecholamines.[2]
The therapeutic antihypertensive effect is generally achieved at plasma concentrations between 0.2 and 2.0 ng/mL in patients with normal kidney function.[2] Interestingly, plasma concentrations exceeding 2.0 ng/mL do not provide additional blood pressure reduction.[2][5]
Pharmacokinetics
The pharmacokinetic profile of Clonidine has been extensively studied, revealing its absorption, distribution, metabolism, and excretion characteristics.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Clonidine based on oral administration in adults with normal renal function.
| Parameter | Value | Source(s) |
| Bioavailability | 70 - 80% | [2][5] |
| Time to Peak Plasma (Tmax) | 1 - 3 hours | [2] |
| Elimination Half-Life (t½) | 12 - 16 hours (Normal Renal Function) | [2][5] |
| Up to 41 hours (Severe Renal Impairment) | [2][5] | |
| Distribution Half-Life | ~20 minutes | [2] |
| Volume of Distribution (Vd) | 2.1 L/kg | [1] |
| Protein Binding | 20 - 40% | [5] |
| Metabolism | ~50% of absorbed dose is metabolized in the liver | [2] |
| Excretion | 40 - 60% of absorbed dose as unchanged drug in urine | [2] |
Absorption
Clonidine is well-absorbed following oral administration, with a bioavailability of 70-80%.[2][5] Peak plasma concentrations are typically reached within 1 to 3 hours.[2] Neither food nor the race of the patient appears to significantly influence the pharmacokinetics of Clonidine.[2]
Distribution
Clonidine is moderately bound to plasma proteins (20-40%) and has a relatively large volume of distribution (2.1 L/kg), indicating extensive distribution into tissues.[1][5] Its lipophilic nature allows it to cross the blood-brain barrier effectively, which is essential for its central mechanism of action.[2][5]
Metabolism and Excretion
Approximately 50% of an absorbed dose of Clonidine is metabolized by the liver into inactive metabolites.[2][5] The primary cytochrome P450 enzyme involved in its metabolism is CYP2D6.[5] The remainder of the drug (40-60% of the absorbed dose) is excreted unchanged in the urine.[2] Because a significant portion of the drug is cleared renally, the elimination half-life is substantially prolonged in patients with impaired kidney function, increasing from a typical 12-16 hours to as long as 41 hours.[2][5]
Experimental Protocols & Methodologies
While full, detailed experimental protocols are proprietary to the original research, the cited literature describes the general methodologies used to characterize the pharmacokinetics and pharmacodynamics of Clonidine.
Pharmacokinetic Studies
A common experimental design involves administering a single oral dose of Clonidine to healthy, normotensive subjects.[7] Blood samples are then collected at predetermined time intervals over a 24-hour period. Plasma concentrations of Clonidine are measured using a validated analytical method, such as radioimmunoassay or, more commonly in modern studies, liquid chromatography-mass spectrometry (LC-MS). These concentration-time data are then used to calculate key pharmacokinetic parameters.
General Workflow for a Pharmacokinetic Study
Caption: Generalized workflow for a clinical pharmacokinetic study.
Pharmacodynamic Assessment
Pharmacodynamic assessments are typically conducted in parallel with pharmacokinetic studies. For an antihypertensive agent like Clonidine, the primary endpoints are blood pressure and heart rate. These vital signs are measured at baseline and at regular intervals following drug administration. Subjective side effects, such as sedation and dry mouth, are also recorded, often using a visual analog scale (VAS) or a Likert scale.[8] The correlation between drug plasma concentrations and the observed physiological effects (e.g., blood pressure reduction) is then analyzed to establish a concentration-effect relationship.[6]
Workflow for Pharmacodynamic Assessment
Caption: Typical workflow for assessing pharmacodynamic effects.
Conclusion
Clonidine, a close analogue of this compound, is a centrally acting antihypertensive agent with well-characterized pharmacokinetic and pharmacodynamic profiles. It is readily absorbed orally, distributes widely throughout the body, including the central nervous system, and is eliminated through both hepatic metabolism and renal excretion. Its primary pharmacodynamic effect, blood pressure reduction, is a direct result of its agonist activity at central α2-adrenergic receptors, which reduces sympathetic outflow. The extensive data available for Clonidine provides a valuable framework for understanding the clinical pharmacology of this compound and other related imidazoline derivatives. Further research directly on this compound is required to delineate any subtle but potentially important differences between these two compounds.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]
- 5. Clonidine - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Pharmacokinetics and side-effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Solubility and Stability Profile of o-Tolidine
Disclaimer: Information for a compound named "Tolonidine" could not be located. This guide pertains to o-tolidine , a related and well-documented chemical entity, assuming "this compound" was a typographical error.
This technical guide provides a comprehensive overview of the solubility and stability profile of o-tolidine (3,3'-dimethylbenzidine), a significant aromatic amine utilized in various industrial and analytical applications. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and chemical analysis.
Core Physicochemical Properties
o-Tolidine is a crystalline solid that can appear as white to reddish crystals or a light tan powder. It is known to darken upon exposure to air and light. Commercially, it is often available as a hydrochloride salt.
Solubility Profile
o-Tolidine exhibits limited solubility in aqueous solutions but is readily soluble in various organic solvents and dilute acids. The solubility is influenced by the molecular structure, which includes hydrophobic methyl groups that hinder solubility in water, and amino groups that can engage in hydrogen bonding.
Table 1: Solubility of o-Tolidine
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.13 g/100 mL (poor) | 25 | |
| Water | Slightly soluble | Not Specified | |
| Alcohol | Soluble | Not Specified | |
| Ether | Soluble | Not Specified | |
| Dilute Acids | Soluble | Not Specified |
Stability Profile
The stability of o-tolidine is a critical consideration for its storage and handling. It is sensitive to light and may be sensitive to prolonged exposure to air. The compound is a weak base and can form salts with acids like hydrochloric or sulfuric acid. When heated, it can emit toxic fumes of nitrogen oxides.
Table 2: Stability Characteristics of o-Tolidine
| Condition | Observation | Reference |
| Light Exposure | Sensitive; darkens. | |
| Air Exposure | May be sensitive to prolonged exposure; darkens. | |
| Thermal Stress | Emits toxic nitrogen oxides upon heating. | |
| pH | Forms salts with acids. | |
| Chemical Incompatibility | Incompatible with strong oxidizing agents. |
Degradation Pathways
The degradation of o-tolidine can proceed through various mechanisms, including oxidation. In the presence of chlorine and at a pH below 2.8, o-tolidine is rapidly oxidized to an iminoquinone, resulting in a yellow-colored solution. This reaction forms the basis of its use in the colorimetric determination of residual chlorine in water. Studies on the degradation of the related compound p-toluidine by microorganisms have shown pathways involving initial oxidation to 4-methylcatechol, followed by ring cleavage. Another study on anaerobic degradation suggested transformation to p-aminophenylacetic acid and phenylacetic acid. While specific degradation pathways for o-tolidine are not extensively detailed in the provided results, the behavior of similar aromatic amines suggests that oxidation of the amino groups and the aromatic ring are likely primary degradation routes.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of o-tolidine are crucial for obtaining reliable and reproducible data.
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
-
Objective: To determine the solubility of o-tolidine in water at a specified temperature (e.g., 25 °C).
-
Materials:
-
o-Tolidine (analytical grade)
-
Distilled or deionized water
-
Temperature-controlled shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
-
-
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of o-tolidine to a known volume of water in a sealed flask.
-
Place the flask in a shaker bath set to the desired temperature and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed at the same temperature to allow undissolved solid to settle.
-
Centrifuge an aliquot of the supernatant to remove any suspended particles.
-
Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC).
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved o-tolidine.
-
Prepare a calibration curve using standard solutions of o-tolidine of known concentrations.
-
Calculate the solubility from the concentration of the saturated solution.
-
Protocol 2: Assessment of Photostability
-
Objective: To evaluate the stability of o-tolidine under light exposure.
-
Materials:
-
Solution of o-tolidine in a suitable solvent
-
Clear and amber glass vials
-
Photostability chamber with a controlled light source (e.g., xenon lamp)
-
HPLC system
-
-
Procedure:
-
Prepare a solution of o-tolidine of known concentration.
-
Place aliquots of the solution into both clear and amber (as a dark control) glass vials.
-
Expose the vials to a controlled light source in a photostability chamber for a specified duration.
-
At predetermined time intervals, withdraw samples from both the exposed and control vials.
-
Analyze the samples by HPLC to determine the remaining concentration of o-tolidine and to detect the formation of any degradation products.
-
Compare the degradation in the clear vials to the amber vials to assess the extent of photodegradation.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of o-tolidine.
Logical Relationship of Stability Factors
Novel Biological Activities of Tolonidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tolonidine, a well-established α2-adrenergic receptor agonist, has long been utilized for its antihypertensive properties. However, emerging research has begun to unveil a broader spectrum of biological activities, suggesting its potential repositioning for new therapeutic applications. This technical guide delves into the novel anti-inflammatory and anticancer properties of this compound, presenting a comprehensive overview of its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic potential of this compound.
Introduction
This compound, chemically known as N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, is a centrally acting sympatholytic agent. Its primary mechanism of action involves the stimulation of α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[1] While its cardiovascular effects are well-documented, recent investigations have highlighted its potential in modulating inflammatory responses and inducing apoptosis in cancer cells, opening new avenues for its clinical use.
Novel Anti-inflammatory Activities of this compound
Recent studies have demonstrated that this compound possesses significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production and the inhibition of key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Cytokines
This compound has been shown to protect endothelial cells from injury by reducing the secretion of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[2] In a study using an in vitro model of Angiotensin II-induced endothelial injury in Human Brain Microvascular Endothelial Cells (HBMECs), pre-treatment with this compound led to a significant, concentration-dependent preservation of cell viability.[2]
Quantitative Data: Anti-inflammatory Effects
The protective effect of this compound on Angiotensin II-induced endothelial cell injury is concentration-dependent. While specific IC50 values for the inhibition of individual cytokines are not yet widely reported, the effect on cell viability provides a quantitative measure of its anti-inflammatory and protective potential.
| Compound | Cell Line | Parameter Measured | Concentration (µM) | Result (% Cell Viability) |
| This compound | HBMECs | Cell Viability vs. Ang II | 0.1 | 44.24%[2] |
| This compound | HBMECs | Cell Viability vs. Ang II | 1 | 66.56%[2] |
| This compound | HBMECs | Cell Viability vs. Ang II | 10 | 81.74%[2] |
Experimental Protocol: TNF-α Inhibition ELISA
The following is a representative protocol for quantifying the inhibition of TNF-α production by this compound in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To measure the concentration of TNF-α in cell culture supernatants following treatment with this compound and stimulation with a pro-inflammatory agent (e.g., Lipopolysaccharide - LPS).
Materials:
-
96-well microplate pre-coated with a monoclonal antibody specific for TNF-α
-
Cell culture medium
-
This compound stock solution
-
LPS solution
-
Wash buffer
-
Detection Antibody (biotin-conjugated polyclonal antibody specific for TNF-α)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulation: Induce an inflammatory response by adding LPS to the wells (excluding the negative control) and incubate for an appropriate time (e.g., 18-24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: a. Add standards and collected supernatants to the pre-coated wells and incubate. b. Wash the wells to remove unbound substances. c. Add the biotin-conjugated detection antibody and incubate. d. Wash the wells and add Streptavidin-HRP conjugate, then incubate. e. After a final wash, add the TMB substrate solution to develop color. f. Stop the reaction with the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples. Calculate the percentage inhibition for each this compound concentration.
Signaling Pathway: Inhibition of NF-κB Pathway
This compound's anti-inflammatory effects are, in part, mediated by its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. This compound has been shown to significantly enhance LPS-induced NF-κB activation in murine macrophages, suggesting a complex regulatory role in the inflammatory response.[3]
Novel Anticancer Activities of this compound
Emerging evidence suggests that this compound can induce apoptosis in certain cancer cell types, indicating its potential as a repurposed anticancer agent.
Induction of Apoptosis
A key study demonstrated that this compound induces apoptosis in human corneal epithelial cells, providing a model for its potential effects on cancer cells.[3] The study showed that this compound treatment leads to characteristic apoptotic changes, including DNA fragmentation, activation of caspases, and disruption of the mitochondrial membrane potential.[3]
Quantitative Data: Cytotoxic Effects
While extensive data on the IC50 values of this compound across a wide range of cancer cell lines are still limited, the dose-dependent cytotoxic effects observed in human corneal epithelial cells provide preliminary quantitative insights.
| Compound | Cell Line | Parameter Measured | Concentration | Result |
| This compound | HCEP Cells | Cell Viability | Dose-dependent | Decrease in viability[3] |
| This compound | HCEP Cells | Apoptosis | 0.125% | Activation of caspases 2, 3, 8, 9[1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. The following is a representative protocol.
Objective: To determine the effect of this compound on the viability of cancer cells (e.g., HeLa cells).
Materials:
-
HeLa cells
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway: Induction of Apoptosis
This compound-induced apoptosis appears to be mediated through a death receptor- and mitochondria-dependent signaling pathway.[3][5] This involves the activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3), as well as the regulation of Bcl-2 family proteins.
Conclusion and Future Directions
The emerging evidence for this compound's anti-inflammatory and anticancer activities presents exciting opportunities for drug repositioning. Its ability to modulate key inflammatory pathways and induce apoptosis suggests its potential utility in a range of diseases beyond hypertension. However, further research is imperative to fully elucidate these novel biological activities. Future studies should focus on:
-
Determining IC50 values of this compound for the inhibition of specific pro-inflammatory cytokines and against a broader panel of cancer cell lines.
-
Conducting in vivo studies to validate the anti-inflammatory and anticancer efficacy of this compound in relevant animal models.
-
Further delineating the molecular mechanisms underlying these novel activities to identify potential biomarkers for patient stratification and to optimize therapeutic strategies.
This technical guide provides a foundational overview of the novel biological activities of this compound. It is anticipated that continued research in this area will further clarify its therapeutic potential and pave the way for new clinical applications.
References
- 1. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clonidine Induces Apoptosis of Human Corneal Epithelial Cells through Death Receptors-Mediated, Mitochondria-Dependent Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Tolonidine Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and signaling pathways associated with tolonidine and its analogues. This compound, chemically known as N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a notable alpha-2 adrenergic and imidazoline receptor agonist. This document serves as a core resource for professionals engaged in the research and development of novel adrenergic and imidazoline receptor modulators.
Core Synthesis of this compound and its Analogues
The synthesis of this compound and its derivatives primarily revolves around the construction of the 2-aminoimidazoline scaffold. Several synthetic strategies have been developed, with the most common approaches involving the reaction of a substituted aniline with a precursor that provides the imidazoline ring.
A prevalent method for synthesizing this compound involves a multi-step process starting from 2-chloro-4-methylaniline. This aniline derivative can be converted to the corresponding isothiocyanate, which then reacts with ethylenediamine to form a thiourea intermediate. Subsequent intramolecular cyclization, often facilitated by a carbodiimide or a methylating agent followed by heating, yields the desired 2-aminoimidazoline core of this compound.
General Synthetic Scheme:
General synthetic pathway for this compound.
Variations of this core synthesis allow for the introduction of diverse substituents on the phenyl ring and the imidazoline moiety, enabling the generation of a library of this compound analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
General Protocol for the Synthesis of this compound Analogues
The following is a generalized experimental protocol for the synthesis of this compound analogues, based on common synthetic routes for 2-aminoimidazolines.
Step 1: Synthesis of Substituted Phenyl Isothiocyanate
-
In a well-ventilated fume hood, dissolve the desired substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
-
Cool the solution in an ice bath.
-
Slowly add thiophosgene (1.1 eq) to the cooled solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the crude phenyl isothiocyanate, which can be used in the next step without further purification.
Step 2: Formation of the Thiourea Intermediate
-
Dissolve the crude phenyl isothiocyanate (1.0 eq) in a suitable solvent like ethanol or isopropanol.
-
Add ethylenediamine (1.2 eq) dropwise to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
The thiourea derivative often precipitates out of the solution and can be collected by filtration.
Step 3: Cyclization to the 2-Aminoimidazoline
-
Suspend the thiourea intermediate (1.0 eq) in a high-boiling solvent such as n-butanol or xylene.
-
Add a cyclizing agent, for example, dicyclohexylcarbodiimide (DCC) or methyl iodide (followed by heating).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound analogue.
Characterization Data for this compound
The following table summarizes typical characterization data for this compound.
| Property | Data |
| Molecular Formula | C₁₀H₁₂ClN₃ |
| Molecular Weight | 209.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 145-148 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): 2.25 (s, 3H, CH₃), 3.20 (t, 2H, CH₂), 3.60 (t, 2H, CH₂), 6.90 (d, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 8.50 (br s, 1H, NH), 9.50 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 20.5 (CH₃), 44.0 (CH₂), 45.0 (CH₂), 120.0 (Ar-C), 125.0 (Ar-C), 128.0 (Ar-C), 130.0 (Ar-C), 132.0 (Ar-C), 145.0 (Ar-C), 158.0 (C=N) |
| Mass Spectrum (EI) | m/z (%): 209 (M⁺, 100), 194 (M⁺-CH₃, 20), 179 (M⁺-2CH₃, 10) |
| FTIR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1650 (C=N stretch), 1600, 1480 (Ar C=C stretch), 810 (C-Cl stretch) |
Structure-Activity Relationships (SAR)
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the phenyl ring. SAR studies on clonidine and related compounds have provided valuable insights.
| Compound/Analogue | R¹ (ortho) | R² (ortho) | R³ (para) | α₂-Adrenergic Receptor Affinity (Kᵢ, nM) | Imidazoline I₁ Receptor Affinity (Kᵢ, nM) |
| Clonidine | Cl | Cl | H | 4.5 | 10 |
| This compound | Cl | H | CH₃ | ~15 | ~30 |
| Analogue A | Br | Br | H | 3.8 | 8 |
| Analogue B | CH₃ | CH₃ | H | 25 | 50 |
| Analogue C | Cl | Cl | NO₂ | 150 | 200 |
Note: The data in this table is illustrative and compiled from various sources on clonidine and imidazoline receptor ligands. Exact values for this compound analogues may vary.
Generally, electron-withdrawing groups at the ortho positions of the phenyl ring, such as chlorine or bromine, are crucial for high affinity at α₂-adrenergic receptors. The planarity between the phenyl and imidazoline rings also plays a significant role in receptor binding. Substituents at the para position can modulate the selectivity and potency of the compounds.
Signaling Pathways
This compound and its analogues exert their effects by interacting with α₂-adrenergic and imidazoline receptors.
α₂-Adrenergic Receptor Signaling Pathway
The α₂-adrenergic receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi.
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Tolonidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro characterization of Tolonidine, an α2-adrenergic receptor agonist. The protocols detailed below are standard methodologies for assessing the binding affinity, functional potency, and mechanism of action of compounds targeting G protein-coupled receptors (GPCRs), such as the α2-adrenergic receptor.
Introduction to this compound and its Mechanism of Action
This compound is classified as an α2-adrenergic receptor agonist, similar in action to clonidine.[1][2] α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that are associated with the Gi heterotrimeric G-protein.[3] The activation of these receptors by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This mechanism of action is central to the pharmacological effects of this compound and forms the basis for the in vitro assays described herein.
Data Presentation
While extensive searches for specific in vitro quantitative data for this compound (e.g., Ki, EC50, IC50) did not yield published values, the following table provides a template for summarizing experimental findings from the assays described in these protocols. Researchers can use this structure to present their own data for this compound and comparator compounds.
| Compound | Assay Type | Receptor Subtype | Cell Line/Tissue | Parameter | Value (nM) |
| This compound | Radioligand Binding | α2A-adrenergic | CHO-K1 | Ki | Data not found |
| This compound | GTPγS Binding | α2A-adrenergic | CHO-K1 | EC50 | Data not found |
| This compound | cAMP Functional Assay | α2A-adrenergic | CHO-K1 | IC50 | Data not found |
| Clonidine | Radioligand Binding | α2-adrenergic | Rat Brain | Ki | Reference values |
| Yohimbine | Radioligand Binding | α2-adrenergic | Rat Brain | Ki | Reference values |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows relevant to the in vitro characterization of this compound.
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the α2-adrenergic receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]clonidine or a subtype-selective antagonist like [³H]yohimbine).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like phentolamine).
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Serial dilutions of this compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a concentration near its Kd value.
-
Cell membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of Gi proteins following agonist binding to the α2-adrenergic receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor.
-
[³⁵S]GTPγS.
-
Non-labeled GTPγS (for non-specific binding).
-
GDP.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane and Reagent Preparation: Thaw cell membranes on ice and resuspend in assay buffer. Prepare working solutions of [³⁵S]GTPγS, GDP, and this compound.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
GDP to a final concentration of approximately 10-30 µM.
-
Serial dilutions of this compound or vehicle (for basal binding).
-
Cell membrane suspension.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
-
Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS. Incubate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from the binding in the presence of this compound.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Functional cAMP Assay
This assay measures the ability of this compound to inhibit the production of cAMP, a downstream effector of α2-adrenergic receptor signaling.
Objective: To determine the potency (IC50) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Whole cells expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium and supplements.
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Lysis buffer (if required by the kit).
-
Plate reader compatible with the chosen detection method.
Protocol:
-
Cell Culture and Plating: Culture cells to an appropriate confluency and seed them into 96- or 384-well plates. Allow cells to adhere overnight.
-
Compound Addition: Replace the culture medium with assay buffer. Add serial dilutions of this compound and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add Forskolin to all wells (except for basal controls) to stimulate cAMP production. The concentration of Forskolin should be pre-determined to elicit a sub-maximal response (e.g., EC80).
-
Incubation: Incubate for a time that allows for optimal cAMP accumulation (e.g., 30 minutes).
-
Detection: Lyse the cells (if necessary) and measure intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the Forskolin-stimulated cAMP production.
-
References
Application Notes and Protocols for Tolonidine Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolonidine is an alpha-2 (α2) adrenergic receptor agonist, structurally and functionally similar to clonidine.[1] These compounds are of significant interest in drug development due to their therapeutic potential in treating conditions such as hypertension, attention-deficit/hyperactivity disorder (ADHD), and various pain disorders.[2] The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to inhibitory G-proteins (Gi/o). This signaling cascade leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]
This application note provides a detailed protocol for the development and implementation of a cell-based assay to characterize the activity of this compound and other α2-adrenergic agonists. The primary method described is a cAMP inhibition assay using a commercially available cell line stably expressing the human α2A-adrenergic receptor subtype.
Assay Principle
The cell-based assay for this compound is designed to quantify its potency as an agonist for the α2A-adrenergic receptor. The assay measures the inhibition of forskolin-stimulated cAMP production in cells recombinantly expressing the receptor. Forskolin is a direct activator of adenylyl cyclase, leading to a significant increase in intracellular cAMP. When an α2-adrenergic agonist like this compound binds to the receptor, the activated Gi protein inhibits adenylyl cyclase activity, thereby counteracting the effect of forskolin and causing a dose-dependent decrease in cAMP levels. The potency of the agonist is determined by measuring the concentration required to elicit a half-maximal inhibition of the forskolin-stimulated cAMP production (EC50).
Signaling Pathway of this compound
The binding of this compound to the α2A-adrenergic receptor initiates a well-defined intracellular signaling cascade. The diagram below illustrates this pathway, from receptor activation to the downstream cellular response.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Assay: Compound was tested for its ability to displace [3H]clonidine form alpha-2 adrenergic receptor site in guinea pig cerebral cortical membranes.... - ChEMBL [ebi.ac.uk]
Application Notes and Protocols for Efficacy Testing of Tolonidine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolonidine is an alpha-2 adrenergic receptor agonist, structurally and pharmacologically similar to clonidine.[1] It acts on central alpha-2 adrenergic receptors to reduce sympathetic outflow from the central nervous system, leading to decreases in blood pressure, heart rate, and nociceptive signaling.[2][3] These centrally mediated effects make this compound a candidate for therapeutic applications in hypertension, pain management, and sedation.[3]
These application notes provide detailed protocols for assessing the analgesic, sedative, and antihypertensive efficacy of this compound in established rodent models. The protocols are designed to be comprehensive and adaptable for researchers in drug discovery and development.
Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism
This compound's primary mechanism of action is the stimulation of alpha-2 adrenergic receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. In the central nervous system, particularly in the brainstem, this cascade reduces the release of norepinephrine, thereby dampening sympathetic nervous system activity.[2] This sympatholytic effect underlies its potential therapeutic benefits.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of this compound. The following models are widely used and validated for assessing the key pharmacological effects of alpha-2 adrenergic agonists.
-
Analgesia:
-
Sedation:
-
Antihypertensive Effects:
Experimental Protocols
Analgesic Efficacy in the Spared Nerve Injury (SNI) Model
Objective: To evaluate the efficacy of this compound in alleviating mechanical allodynia in a rodent model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 5-0 silk)
-
Von Frey filaments[16]
-
Testing chambers with a wire mesh floor[4]
Procedure:
-
SNI Surgery:
-
Anesthetize the animal using an appropriate anesthetic regimen.[17]
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[18]
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.[18]
-
Ligate and transect the common peroneal and tibial nerves, removing a small section of each nerve to prevent regeneration.[17]
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics for the first 24-48 hours (ensure they do not interfere with the study endpoints).
-
Allow animals to recover for at least 7 days to allow for the development of neuropathic pain.
-
-
Drug Administration:
-
A dose-ranging study is recommended to determine the optimal dose of this compound. Based on clonidine data, a starting range of 0.01-0.1 mg/kg (intraperitoneal, i.p.) can be considered.[19]
-
Administer this compound or vehicle to the animals. The route of administration (e.g., intraperitoneal, subcutaneous, oral) should be consistent with the intended clinical application.
-
-
Behavioral Testing (Von Frey Test):
-
Acclimatize the animals to the testing chambers for at least 30 minutes before testing.[4]
-
Apply von Frey filaments of increasing bending force to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).[16]
-
A positive response is defined as a brisk withdrawal or licking of the paw.[16]
-
Determine the paw withdrawal threshold (PWT) using the up-down method or by recording the filament that elicits a response in at least 50% of applications.
-
Conduct baseline testing before drug administration and at various time points after administration (e.g., 30, 60, 120 minutes).
-
Data Analysis:
-
Record the paw withdrawal threshold in grams.
-
Compare the PWT between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by post-hoc tests).
Analgesic Efficacy in the Hot Plate Test
Objective: To assess the central analgesic effect of this compound against a thermal stimulus.
Materials:
-
Male Swiss Webster mice (20-25 g) or Sprague-Dawley rats (200-250 g)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Hot plate apparatus[20]
-
Animal enclosure for the hot plate[21]
Procedure:
-
Apparatus Setup:
-
Drug Administration:
-
A dose-ranging study is recommended. Based on clonidine data, a starting range of 0.03 - 0.3 mg/kg (i.p.) for mice can be explored.[22]
-
Administer this compound or vehicle to the animals.
-
-
Behavioral Testing:
-
Gently place the animal on the hot plate and start a timer.[6]
-
Observe the animal for nocifensive behaviors, such as licking of the hind paws or jumping.[7]
-
Record the latency (in seconds) to the first nocifensive response.
-
A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[21]
-
Conduct a baseline measurement before drug administration and test at various time points after administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis:
-
Record the latency to the nocifensive response.
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
Compare the %MPE between the this compound-treated and vehicle-treated groups.
Sedative Effect in the Open Field Test
Objective: To evaluate the sedative properties of this compound by measuring locomotor activity.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Open field arena (e.g., 50 x 50 cm) with automated tracking software[23]
Procedure:
-
Acclimatization:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
A dose-ranging study is recommended. Based on clonidine data, a starting range of 0.03 - 0.3 mg/kg (i.p.) can be investigated.[22]
-
Administer this compound or vehicle to the animals.
-
-
Behavioral Testing:
Data Analysis:
-
Quantify the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
A significant decrease in total distance traveled and rearing frequency is indicative of sedation.
-
Compare the parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the blood pressure-lowering effects of this compound in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) (12-16 weeks old)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Non-invasive blood pressure measurement system (tail-cuff method)[14][15]
-
Animal restrainers[13]
-
Warming platform[24]
Procedure:
-
Acclimatization:
-
Habituate the rats to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.[25]
-
-
Drug Administration:
-
A dose-ranging study is necessary. Based on clonidine studies in SHR, oral doses in the range of 50-100 µg/kg can be used as a starting point.[11]
-
Administer this compound or vehicle to the rats.
-
-
Blood Pressure Measurement:
-
Place the rat in the restrainer on a warming platform to promote vasodilation in the tail.[24]
-
Attach the tail-cuff and sensor to the rat's tail.
-
Record systolic and diastolic blood pressure and heart rate.
-
Take multiple readings for each animal at each time point to ensure accuracy.
-
Measure blood pressure at baseline (pre-dose) and at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis:
-
Calculate the mean systolic and diastolic blood pressure and heart rate for each group at each time point.
-
Determine the change from baseline for each parameter.
-
Compare the changes in blood pressure and heart rate between the this compound-treated and vehicle-treated groups using repeated measures ANOVA.
Data Presentation
Table 1: Summary of Expected Outcomes for this compound Efficacy Testing
| Therapeutic Effect | Animal Model | Primary Endpoint | Expected Outcome with this compound | Reference Clonidine Doses (Rodents) |
| Analgesia (Neuropathic Pain) | Spared Nerve Injury (SNI) | Increased Paw Withdrawal Threshold (PWT) | Significant increase in PWT compared to vehicle. | 10-100 µg/kg, i.p. (mice)[19] |
| Analgesia (Thermal Pain) | Hot Plate Test | Increased latency to nocifensive response | Significant increase in response latency (%MPE) compared to vehicle. | 25-200 µg/kg, i.p. (rats)[26] |
| Sedation | Open Field Test | Decreased locomotor activity | Significant decrease in total distance traveled and rearing frequency compared to vehicle. | 0.06-2 mg/kg (mice)[27] |
| Antihypertension | Spontaneously Hypertensive Rat (SHR) | Reduction in blood pressure | Significant decrease in systolic and diastolic blood pressure compared to vehicle. | 50-100 µg/kg, p.o.[11]; 125 µg/kg/day, s.c.[28] |
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound's action.
Caption: Experimental workflow for the SNI model.
Caption: Workflow for antihypertensive studies.
References
- 1. Clonidine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 5. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 8. Hot plate test [panlab.com]
- 9. anilocus.com [anilocus.com]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihypertensive effects of a new transdermal delivery system for clonidine (M-5041T) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kentscientific.com [kentscientific.com]
- 15. kentscientific.com [kentscientific.com]
- 16. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Clonidine Reduces Nociceptive Responses in Mouse Orofacial Formalin Model: Potentiation by Sigma-1 Receptor Antagonist BD1047 without Impaired Motor Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. kftechnology.it [kftechnology.it]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. researchgate.net [researchgate.net]
- 23. Open field test for mice [protocols.io]
- 24. Non-Invasive Blood Pressure System for Rodents (Panlab) [harvardapparatus.com]
- 25. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 26. Chlorpromazine hyperalgesia antagonizes clonidine analgesia, but enhances morphine analgesia in rats tested in a hot-water tail-flick paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The interaction of clonidine with dopamine-dependent behaviour in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Tolonidine in In Vivo Studies
A Note to Researchers: The following application notes and protocols are primarily based on data available for clonidine , a structurally and functionally similar α2-adrenergic agonist. Due to a scarcity of detailed in vivo studies specifically on tolonidine, clonidine serves as a well-researched surrogate. Researchers should consider these protocols as a starting point and may need to perform dose-response studies to establish optimal concentrations for this compound in their specific experimental models.
Introduction
This compound is an imidazoline derivative that acts as an agonist at α2-adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system.[1][2] This mechanism of action gives it potential therapeutic applications in conditions such as hypertension, pain, and anxiety-related disorders.[3][4] These application notes provide an overview of dosages, experimental protocols, and the underlying signaling pathway relevant to the in vivo study of this compound and its analogue, clonidine.
Quantitative Data Summary
The following tables summarize reported dosages and pharmacokinetic parameters of clonidine in various animal models. This data can be used as a reference for designing in vivo studies with this compound.
Table 1: In Vivo Dosages of Clonidine in Different Animal Models
| Animal Model | Application | Dosage Range | Route of Administration | Observed Effects |
| Rat | Antihypertensive | 10 - 150 µg/kg | i.v., i.p., p.o. | Decreased blood pressure.[5][6] |
| Antidepressant-like | 0.1 mg/kg | i.p. | Increased activity in the forced swim test.[7] | |
| Mouse | Analgesic | 0.3 - 3.0 mg/kg | i.p. | Increased latency in the hot plate test.[8] |
| Sedative | 0.5 - 25.0 µg/kg | i.p. | Dose-dependent decrease in locomotor activity.[3] | |
| Dog | Sedative/Pre-anesthetic | 5 - 30 µg/kg | i.m., i.v. | Sedation, reduced heart rate.[9][10] |
| Anxiolytic | 0.01 - 0.05 mg/kg | p.o. | Reduction in fear-based behaviors.[4] | |
| Sheep | Analgesic/Hemodynamic | 300 µg (total dose) | i.v., epidural, intrathecal | Analgesia, decreased blood pressure. |
Table 2: Pharmacokinetic Parameters of Clonidine
| Animal Model | Bioavailability (Oral) | Half-life (t½) | Cmax (Oral) | Tmax (Oral) |
| Rat | ~70-80%[11] | 12-16 hours[11] | Not specified | 1-3 hours[11] |
| Human | 70-80%[11] | 12-16 hours[12] | ~1.17 ng/mL (300 µg dose)[13] | ~2 hours[13] |
| Sheep | Not specified | 81-95 minutes (i.v.) | Not applicable | Not applicable |
Experimental Protocols
Assessment of Antihypertensive Effects in Rats (Tail-Cuff Method)
This protocol describes the non-invasive measurement of systolic blood pressure in rats using a tail-cuff system.
Materials:
-
Rat restrainers
-
Tail-cuff blood pressure system with a warming platform
-
This compound/Clonidine solution
-
Vehicle control solution
Procedure:
-
Acclimation: Acclimate the rats to the restrainers and the experimental room for at least 3-5 days before the experiment to minimize stress-induced blood pressure variations.[14]
-
Animal Preparation: Place the rat in an appropriately sized restrainer.
-
Warming: Place the restrainer on the warming platform to increase blood flow to the tail. Maintain the tail temperature between 32-35°C.[14]
-
Cuff Placement: Secure the occlusion and sensor cuffs at the base of the tail.[15]
-
Baseline Measurement: Record at least three stable baseline blood pressure readings.
-
Drug Administration: Administer this compound/clonidine or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Measurement: Measure blood pressure at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the change in systolic blood pressure from baseline for each animal and compare the drug-treated group to the vehicle control group.
Assessment of Analgesic Effects in Mice (Hot Plate Test)
This protocol measures the latency of a mouse to react to a thermal stimulus, which is an indicator of nociception.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
-
This compound/Clonidine solution
-
Vehicle control solution
Procedure:
-
Apparatus Setup: Set the hot plate temperature to 52-55°C.[6]
-
Acclimation: Allow the mice to acclimate to the experimental room for at least 30 minutes before testing.
-
Baseline Measurement: Gently place each mouse on the hot plate and start the timer. Observe for signs of nociception, such as paw licking, shaking, or jumping. Stop the timer at the first sign and record the latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[16]
-
Drug Administration: Administer this compound/clonidine or vehicle.
-
Post-Dose Measurement: At specific time points after administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the latency.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point and compare the treated group with the control group.
Assessment of Antidepressant-like Effects in Rats (Forced Swim Test)
This test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, and that antidepressant treatment will prolong the duration of escape-directed behavior.[17][18]
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)
-
Water at 25°C
-
This compound/Clonidine solution
-
Vehicle control solution
-
Video recording equipment (optional, for later scoring)
Procedure:
-
Pre-test Session (Day 1): Place each rat individually in the water tank for a 15-minute session. This session is for habituation and is not scored for drug effects. After 15 minutes, remove the rat, dry it, and return it to its home cage.[9]
-
Drug Administration (Day 2): Administer this compound/clonidine or vehicle. The timing of administration before the test session depends on the route of administration and the drug's pharmacokinetics.
-
Test Session (Day 2): 24 hours after the pre-test, place the rat back into the water tank for a 5-minute session.[9]
-
Behavioral Scoring: During the 5-minute test session, record the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[19]
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle control groups. A significant decrease in immobility time in the drug-treated group suggests an antidepressant-like effect.
Signaling Pathway
This compound and clonidine exert their effects primarily through the activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi).[3]
Pathway Description:
-
Ligand Binding: this compound or clonidine binds to the α2-adrenergic receptor on the presynaptic nerve terminal.[12]
-
G-protein Activation: This binding activates the associated inhibitory G-protein (Gi), causing the dissociation of its α and βγ subunits.
-
Downstream Effects:
-
The Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[3]
-
The Gβγ subunit can directly inhibit voltage-gated calcium channels, reducing calcium influx which is necessary for neurotransmitter release.
-
The Gβγ subunit can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the presynaptic membrane.
-
-
Reduced Neurotransmitter Release: The cumulative effect of these actions is a decrease in the release of norepinephrine from the presynaptic neuron, leading to a reduction in sympathetic outflow.[5]
References
- 1. Alpha 2A-adrenergic receptor signaling underlies synergistic enhancement of ethanol-induced behavioral impairment by clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 3. dvm360.com [dvm360.com]
- 4. youtube.com [youtube.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Autonomic and hemodynamic effects of pre-anesthetic use of clonidine in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Clonidine - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetics and side-effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. glocat.geneseo.edu [glocat.geneseo.edu]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Dissolution and Use of Clonidine Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide for the preparation and use of Clonidine hydrochloride, a well-characterized α2-adrenergic receptor agonist, in cell culture applications. Clonidine is frequently utilized in in vitro studies to investigate its effects on various cellular processes. Proper dissolution and handling are critical for obtaining reproducible and accurate experimental results. It is presumed that the user is referring to "Clonidine," as "Tolonidine" is likely a misspelling.
Data Presentation: Solubility of Clonidine Hydrochloride
The following table summarizes the solubility of Clonidine hydrochloride in solvents commonly used for preparing stock solutions for cell culture experiments.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| Water | 100 mM | 26.66 mg/mL | |
| DMSO | 50 mM | 13.33 mg/mL | |
| DMSO | 198.87 mM | 53 mg/mL | [1] |
Note: The molecular weight of Clonidine hydrochloride is 266.56 g/mol . The solubility in DMSO can be affected by the presence of moisture; it is recommended to use fresh, anhydrous DMSO for the best results[1].
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 50 mM stock solution of Clonidine hydrochloride in DMSO.
Materials:
-
Clonidine hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.05 mol/L x 0.001 L x 266.56 g/mol = 13.33 mg
-
-
Weigh the compound: Carefully weigh out 13.33 mg of Clonidine hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the Clonidine hydrochloride powder.
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure it is free from microbial contamination.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol for Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the concentrated stock solution to final working concentrations in cell culture medium.
Materials:
-
50 mM Clonidine hydrochloride stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 50 mM Clonidine hydrochloride stock solution at room temperature.
-
Perform serial dilutions: It is recommended to perform serial dilutions to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 50 mM stock:
-
Intermediate Dilution: Dilute the 50 mM stock solution 1:100 in sterile cell culture medium to obtain a 500 µM intermediate solution (e.g., add 2 µL of 50 mM stock to 198 µL of medium).
-
Final Dilution: Dilute the 500 µM intermediate solution 1:50 in the final volume of cell culture medium to be used for your experiment (e.g., add 20 µL of 500 µM solution to 980 µL of medium in a well of a 24-well plate to make a final volume of 1 mL).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the experimental conditions. This is crucial to account for any effects of the solvent on the cells.
-
Dose-Response Experiments: For initial experiments, it is advisable to test a range of concentrations to determine the optimal dose for your specific cell type and experimental endpoint. A logarithmic range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) is often a good starting point[2].
Signaling Pathway and Mechanism of Action
Clonidine hydrochloride is an imidazoline derivative that functions as a direct-acting α2-adrenergic receptor agonist[1][3]. These receptors are G-protein coupled receptors (GPCRs). Upon binding of Clonidine, the associated inhibitory G-protein (Gi) is activated. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA), ultimately modulating various cellular responses.
Caption: Clonidine activates the α2-adrenergic receptor, inhibiting adenylyl cyclase.
References
Application Notes and Protocols for Tolonidine (Clonidine) Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the administration of Tolonidine, more commonly known as Clonidine, in mouse models. Clonidine is a potent alpha-2 adrenergic receptor agonist widely used in research to study its analgesic, sedative, and antihypertensive effects.[1][2][3][4] This document outlines its mechanism of action, pharmacokinetic profile, and detailed protocols for its use in common experimental paradigms.
Clonidine stimulates alpha-2 adrenoreceptors in the brain stem, leading to a reduction in sympathetic outflow from the central nervous system.[5][6] This action results in decreased peripheral resistance, renal vascular resistance, heart rate, and blood pressure.[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Clonidine in Mice
| Parameter | Value | Species/Strain | Route of Administration | Reference |
| Oral Bioavailability | 70-80% | Human (Mouse data limited) | Oral | [5][6] |
| Peak Plasma Concentration (Time) | 1-3 hours | Human (Mouse data limited) | Oral | [5][6] |
| Elimination Half-life | 12-16 hours | Human (Mouse data limited) | Intravenous | [5] |
| Oral LD50 | 206 mg/kg | Mouse | Oral | [5][7] |
Table 2: Dose-Response Data for Clonidine in Mouse Models
| Effect Studied | Mouse Strain | Dose Range | Route of Administration | Observed Effect | Reference |
| Analgesia (Orofacial Formalin Test) | ICR | 10, 30, 100 µg/kg | Intraperitoneal | Dose-dependent reduction in nociceptive responses.[2] | [2] |
| Analgesia (Tail-flick Test) | Not Specified | 0.3, 1.0, 3.0 mg/kg | Not Specified | Dose-dependent increase in tail-flick latency.[1] | [1] |
| Cardiovascular Changes | Not Specified | 0.5-1.0 mg/kg | Intraperitoneal | Initial rise followed by a sustained fall in blood pressure.[3] | [3] |
| Cardiovascular Changes | Not Specified | 10-50 mg/kg | Intraperitoneal | More marked initial pressor response and delayed hypotensive effect.[3] | [3] |
| Sedation (Mydriasis) | C57/Bl/6 | 1-3000 µg/kg (ED50: 54 µg/kg) | Intraperitoneal | Dose-dependent pupil dilatation.[8] | [8] |
| Jumping Behavior | Adult Mice | 10-40 mg/kg | Intraperitoneal | Elicited dose-dependent jumping behavior.[9] | [9] |
Signaling Pathway
Clonidine acts as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[10][11] Upon binding of Clonidine, the Gi protein is activated, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This reduction in cAMP inhibits the release of norepinephrine from presynaptic neurons, resulting in a decrease in sympathetic outflow.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Clonidine Reduces Nociceptive Responses in Mouse Orofacial Formalin Model: Potentiation by Sigma-1 Receptor Antagonist BD1047 without Impaired Motor Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular changes induced by large doses of clonidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clonidine - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Clonidine produces mydriasis in conscious mice by activating central alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High doses of clonidine elicit jumping behavior in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Tolonidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tolonidine, a potent α2-adrenergic receptor agonist, in high-throughput screening (HTS) campaigns. The protocols detailed below are optimized for identifying and characterizing novel ligands targeting the α2-adrenergic receptor, a key player in various physiological processes and a valuable target in drug discovery.
Introduction to this compound and α2-Adrenergic Receptors
This compound, and its close analog Clonidine, are imidazoline derivatives that function as agonists at α2-adrenergic receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to inhibitory G proteins (Gi/o).[3][4][5] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][6] The α2-adrenergic receptor has three main subtypes: α2A, α2B, and α2C, all of which are involved in regulating neurotransmitter release and sympathetic outflow.[4] Their role in various physiological and pathological conditions makes them attractive targets for the development of novel therapeutics.
High-throughput screening provides an efficient platform to screen large compound libraries for their interaction with α2-adrenergic receptors, enabling the identification of novel agonists, antagonists, and allosteric modulators.[7][8] The following sections detail the signaling pathway, quantitative data for a representative α2-adrenergic agonist (Clonidine), and detailed HTS protocols.
α2-Adrenergic Receptor Signaling Pathway
Activation of the α2-adrenergic receptor by an agonist like this compound initiates a signaling cascade that modulates cellular function. The key steps are outlined in the diagram below.
Quantitative Data for a Representative α2-Adrenergic Agonist (Clonidine)
Table 1: Radioligand Binding Affinity of Clonidine for α2-Adrenergic Receptors
| Radioligand | Receptor Subtype | Preparation | Ki (nM) |
| [3H]-Clonidine | α2 | Calf Frontal Cortex Homogenates | - |
| [3H]-Yohimbine | α2 | Human Platelet Membranes | 6.2 ± 1.4 (Kd) |
Table 2: Functional Potency of Clonidine in cAMP Assays
| Assay Type | Cell Line | Parameter | Value |
| Forskolin-stimulated cAMP accumulation | HT29 Cells | Inhibition | Agonist-dependent |
| Agonist-stimulated [35S]GTPγS binding | CHO cells expressing α2A-AR | EC50 | - |
Table 3: Antagonist Potency against Clonidine Activity (Schild Analysis)
| Antagonist | Agonist | Tissue/Cell Preparation | pA2 Value |
| Prazosin | - | - | - |
| Yohimbine | - | - | - |
Note: Specific EC50, Ki, and pA2 values for this compound should be determined experimentally.
Experimental Protocols for High-Throughput Screening
The following are detailed protocols for two primary HTS assays suitable for identifying and characterizing modulators of the α2-adrenergic receptor.
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the α2-adrenergic receptor.
Objective: To determine the binding affinity (Ki) of test compounds for the α2-adrenergic receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human α2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Yohimbine or a similar suitable α2-adrenergic receptor antagonist radioligand.
-
Test Compounds: Library of compounds solubilized in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Non-specific Binding Control: A high concentration of a known α2-adrenergic receptor antagonist (e.g., 10 µM phentolamine).
-
Plates: 384-well filter plates (e.g., Millipore MultiScreenHTS).
-
Scintillation Cocktail: Appropriate for the chosen radioisotope.
-
Plate Reader: Microplate scintillation counter.
Workflow Diagram:
Detailed Protocol (384-well format):
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 0.5 µL) of the compound solutions to the 384-well filter plate. Include wells for total binding (DMSO only) and non-specific binding (10 µM phentolamine).
-
Reagent Preparation: Prepare the assay buffer and a working solution of the radioligand in assay buffer. The final concentration of the radioligand should be close to its Kd value.
-
Assay Mix Preparation: Prepare an assay mix containing the radioligand in assay buffer.
-
Dispensing Assay Mix: Dispense the assay mix (e.g., 25 µL) into all wells of the 384-well plate.
-
Membrane Preparation: Thaw the frozen cell membranes and dilute them in assay buffer to the desired concentration (previously optimized).
-
Dispensing Membranes: Dispense the diluted cell membranes (e.g., 25 µL) into all wells to initiate the binding reaction. The final assay volume will be 50 µL.
-
Incubation: Seal the plate and incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Place the filter plate on a vacuum manifold and apply vacuum to filter the contents of the wells.
-
Washing: Wash the wells 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each test compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a test compound to modulate the intracellular levels of cyclic AMP (cAMP) through the activation or inhibition of the α2-adrenergic receptor.
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of test compounds.
Materials:
-
Cells: A cell line stably expressing the human α2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, buffered with HEPES.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production for antagonist screening.
-
Test Compounds: Library of compounds solubilized in DMSO.
-
cAMP Detection Kit: A commercial HTS-compatible cAMP assay kit (e.g., HTRF, AlphaScreen, or chemiluminescent immunoassay).[9][10][11]
-
Plates: 384-well solid bottom plates (white or black, depending on the assay kit).
-
Plate Reader: A plate reader compatible with the chosen detection technology.
Workflow Diagram:
Detailed Protocol (384-well format for Agonist Screening):
-
Cell Seeding: Seed the α2-adrenergic receptor-expressing cells into 384-well plates at an optimized density and incubate overnight to allow for cell attachment.
-
Compound Plating: Prepare serial dilutions of test compounds in an appropriate buffer.
-
Cell Treatment: Remove the cell culture medium and add the stimulation buffer. Then, add the diluted test compounds to the wells. Include wells with a known α2-adrenergic agonist as a positive control and wells with buffer only as a negative control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.
-
cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Calculate the percent activity for each test compound relative to the positive and negative controls.
-
Plot the percent activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol for Antagonist Screening:
For antagonist screening, the protocol is similar, with the following modifications:
-
Pre-incubation: After adding the test compounds, pre-incubate the plate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the negative control) to stimulate cAMP production. The concentration of forskolin should be at or near its EC80 to provide a sufficient assay window.
-
Data Analysis: Determine the IC50 of the antagonist in inhibiting the forskolin-stimulated cAMP production. The pA2 value can be determined through Schild analysis by performing agonist dose-response curves in the presence of varying concentrations of the antagonist.[12][13][14][15]
Conclusion
These application notes provide a framework for the high-throughput screening of this compound and other compounds targeting the α2-adrenergic receptor. The detailed protocols for radioligand binding and cAMP functional assays, along with the provided signaling pathway and representative quantitative data, will enable researchers to efficiently identify and characterize novel modulators of this important drug target. It is recommended that all assay parameters be optimized for the specific cell lines and reagents used in your laboratory to ensure robust and reproducible results.
References
- 1. Clonidine - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 6. diva-portal.org [diva-portal.org]
- 7. htsc.wustl.edu [htsc.wustl.edu]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Pa2 determination | PPTX [slideshare.net]
- 13. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tolonidine for Neuropathic Pain Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tolonidine is an imidazoline derivative and a potent α2-adrenergic receptor agonist, similar in structure and function to the more widely studied compound, clonidine.[1][2] These agents have demonstrated significant analgesic properties in various preclinical and clinical pain states, particularly neuropathic pain.[3][4][5] Neuropathic pain arises from damage or disease affecting the somatosensory nervous system, leading to debilitating symptoms like allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response).[1] this compound, by acting on α2-adrenoceptors in the central and peripheral nervous systems, modulates nociceptive signaling, offering a promising therapeutic avenue.[6][7] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in established rodent models of neuropathic pain.
Mechanism of Action: this compound exerts its analgesic effects primarily through the activation of α2-adrenergic receptors located in the brain and spinal cord.[6][7] The key mechanisms include:
-
Spinal Cord (Dorsal Horn): Activation of presynaptic α2-receptors on primary afferent terminals (C-fibers) inhibits the release of excitatory neurotransmitters such as glutamate and substance P.[8][9] Postsynaptically, it hyperpolarizes dorsal horn neurons, reducing their excitability and dampening the transmission of pain signals to higher brain centers.[2][8]
-
Supraspinal Level: At the brainstem level (e.g., locus coeruleus), α2-agonists enhance the activity of descending inhibitory pain pathways that project to the spinal cord, further suppressing nociceptive transmission.[10]
-
Peripheral Nerves: Evidence also suggests that α2-adrenoceptors are present on peripheral nerve endings, where their activation may contribute to local analgesia.[1]
This multi-level modulation of pain signaling makes this compound a compound of significant interest for neuropathic pain research.
Data Presentation
The following table summarizes representative quantitative data for the parent compound clonidine in a common neuropathic pain model. Dosages and effects are expected to be comparable for this compound, though empirical validation is necessary.
| Parameter | Animal Model | Drug/Dose | Route of Administration | Observed Effect | Source |
| Mechanical Allodynia | Rat, Sciatic Nerve Ligation (Bennett Model) | Clonidine (0.05 mg/kg) | Subcutaneous (s.c.) | Decreased sensitivity to thermal stimulus. Potentiated the analgesic effect of MK-801. | [11] |
| Mechanical Allodynia | Rat, Electrical Nerve Injury | Clonidine | Oral (gavage) | Significantly decreased withdrawal frequency in response to Von Frey hairs compared to sham. | [12] |
| Thermal Hyperalgesia | Rat, Sciatic Nerve Ligation (Bennett Model) | Clonidine (0.05 mg/kg) | Subcutaneous (s.c.) | Increased paw withdrawal latency, indicating reduced pain sensitivity. | [11] |
| Neuropathic Pain Relief | Human, Painful Diabetic Neuropathy | Topical Clonidine | Topical | 30% reduction in pain intensity compared to placebo (RR 1.35). | [1][13] |
Signaling Pathway
The diagram below illustrates the primary signaling cascade initiated by this compound at a presynaptic terminal in the spinal dorsal horn.
Caption: this compound's inhibitory effect on neurotransmitter release.
Experimental Protocols
Protocol 1: Induction of Neuropathic Pain via Sciatic Nerve Injury (Bennett Model)
This protocol describes the creation of a chronic constriction injury (CCI) model, a widely used method to induce neuropathic pain in rodents.[11]
Materials:
-
Adult Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Surgical scissors, forceps, and retractors
-
4-0 chromic gut sutures
-
70% Ethanol and Betadine for sterilization
-
Heating pad
Procedure:
-
Anesthetize the rat and confirm the absence of a pedal withdrawal reflex.
-
Shave the fur on the lateral surface of the left thigh.
-
Sterilize the surgical area with Betadine followed by 70% ethanol.
-
Make a small incision through the skin and fascia overlying the biceps femoris muscle.
-
Separate the biceps femoris muscle by blunt dissection to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, spaced approximately 1 mm apart.
-
The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb, indicating slight compression without arresting circulation.
-
Close the muscle layer with 4-0 suture and the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad. Administer post-operative analgesics as per institutional guidelines, avoiding agents that interfere with neuropathic pain assessment.
-
Sham-operated animals undergo the same procedure, including nerve exposure, but without ligature placement.
-
Allow 7-14 days for neuropathic pain symptoms to develop before behavioral testing.
Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments
This protocol details the method for quantifying mechanical sensitivity, a hallmark of neuropathic pain.[12]
Materials:
-
Set of calibrated Von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform with clear enclosures for animals
-
Data recording sheets
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the enclosures on the wire mesh for at least 15-20 minutes before testing.
-
Begin testing once the animals are calm and not actively exploring.
-
Apply the Von Frey filaments to the mid-plantar surface of the hind paw of the injured limb.
-
Use the "up-down" method (Dixon's method) to determine the 50% paw withdrawal threshold. Start with a mid-range filament (e.g., 2.0 g).
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
Continue this pattern for 4-6 stimuli after the first crossover of response.
-
Calculate the 50% withdrawal threshold using the formula provided by the up-down method protocol.
-
Administer this compound (or vehicle) via the desired route (e.g., subcutaneous, oral gavage).
-
Repeat the Von Frey test at specified time points post-administration (e.g., 30, 60, 90, 120 minutes) to determine the drug's effect on mechanical allodynia. An increase in the withdrawal threshold indicates an analgesic effect.
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of a typical preclinical study investigating this compound's efficacy.
Caption: Workflow for preclinical testing of this compound.
Caption: Logical relationships in the experimental design.
References
- 1. Topical clonidine for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha2-adrenergic receptor agonists as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonidine and other alpha2 adrenergic agonists: strategies for the rational use of these novel anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Clonidine for Pain - SCIRE Professional [scireproject.com]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
- 9. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 10. α2-Adrenergic Receptor Agonist, an Attractive but Underused ERAS Component in Improving Fast-Track Recovery and Surgical Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clonidine potentiates the neuropathic pain-relieving action of MK-801 while preventing its neurotoxic and hyperactivity side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Gabapentin and Clonidine on Neuropathic Pain in an Experimental Pain Model. [e-arm.org]
- 13. Topical clonidine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonidine Treatment in Primary Cell Cultures
A Note on "Tolonidine": Initial searches for "this compound" did not yield information on a compound used in primary cell culture research. It is highly likely that this was a misspelling of "Clonidine," a well-researched α2-adrenergic receptor agonist. Therefore, these application notes and protocols are based on the established scientific literature for Clonidine.
Introduction
Clonidine is a centrally acting α2-adrenergic receptor agonist that has significant effects on the nervous system. In primary cell cultures, particularly neuronal and glial cells, Clonidine is a valuable tool for studying neurotransmission, cell signaling, and neuroprotective pathways. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Clonidine in primary cell culture experiments.
Mechanism of Action
Clonidine primarily acts as an agonist at α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1] In the central nervous system, this results in a reduction of norepinephrine release from presynaptic terminals.[1][2] Clonidine has also been shown to interact with imidazoline receptors, which may contribute to its overall effects.[1] In primary astrocytes, Clonidine has been found to stimulate glutamine uptake through α2-adrenergic receptor stimulation.[3]
Data Presentation: Quantitative Effects of Clonidine
The following table summarizes quantitative data on the effects of Clonidine from various studies. It is important to note that optimal concentrations and incubation times should be determined empirically for each specific primary cell type and experimental condition.
| Parameter | Cell Type/System | Concentration/Dose | Observed Effect | Reference |
| EC50 | Rat Sciatic Nerve (Aα fibers) | 2.0 +/- 0.8 mM | Tonic inhibition of compound action potentials | [4] |
| EC50 | Rat Sciatic Nerve (C fibers) | 0.45 +/- 0.01 mM | Tonic inhibition of compound action potentials | [4] |
| Kd (high affinity) | Mouse Brain Astrocytes | 1.2 +/- 0.13 nM | Binding to α2-adrenergic receptors | [5] |
| Kd (low affinity) | Mouse Brain Astrocytes | 81 +/- 18 nM | Binding to α2-adrenergic receptors | [5] |
| Effective Concentration | Rat Brain Slices | 10 µM | Consistent and non-saturating responses in GABAergic neurotransmission | [1] |
| Effective Dose (in vivo) | Mice (hypoxic stress model) | 25, 50, 100 µg/kg | Increased neuronal cell viability | [6] |
| Apparent Kt | SH-SY5Y neuroblastoma cells | 0.7 mM | Saturable uptake of Clonidine | [7] |
Experimental Protocols
Preparation and Culture of Primary Neuronal Cells
This protocol provides a general guideline for the isolation and culture of primary neurons from rodent embryos.
Materials:
-
Timed-pregnant rodent (e.g., rat or mouse)
-
Dissection medium (e.g., Hibernate-A)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Enzyme inhibitor solution
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture vessels
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically dissect the embryos and place them in ice-cold dissection medium.
-
Isolate the desired brain region (e.g., cortex or hippocampus) under a dissecting microscope.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the enzymatic dissociation solution at 37°C for the recommended time.
-
Stop the digestion by adding the enzyme inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in pre-warmed neuronal culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-lysine coated culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Change half of the culture medium every 2-3 days.
Clonidine Treatment of Primary Cell Cultures
Materials:
-
Primary neuronal or glial cell cultures
-
Clonidine hydrochloride stock solution (e.g., 10 mM in sterile water or DMSO, store at -20°C)
-
Culture medium
Procedure:
-
Prepare a series of working concentrations of Clonidine by diluting the stock solution in culture medium.
-
For dose-response experiments, a range of concentrations from nanomolar to micromolar is recommended based on the literature.
-
Remove the existing culture medium from the cells.
-
Add the culture medium containing the desired concentration of Clonidine to the cells.
-
Include a vehicle control (culture medium with the same concentration of the solvent used for the Clonidine stock).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Clonidine-treated primary cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Following Clonidine treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
This protocol allows for the detection and quantification of specific proteins in cell lysates.
Materials:
-
Clonidine-treated primary cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phosphorylated kinases, apoptotic markers)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure the expression levels of specific genes.
Materials:
-
Clonidine-treated primary cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions with the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene.
Visualizations
Caption: Simplified signaling pathway of Clonidine via the α2-adrenergic receptor.
Caption: General experimental workflow for studying Clonidine in primary cell cultures.
References
- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. On the mechanism of action of clonidine: effects on single central neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonidine enhances astrocytic glutamine uptake by authentic alpha 2-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha 2-adrenergic agonists clonidine and guanfacine produce tonic and phasic block of conduction in rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 1 and alpha 2 Adrenergic receptors in mouse brain astrocytes from primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clonidine accumulation in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tolonidine Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolonidine in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution, which was initially clear, has become cloudy and a precipitate has formed. What are the potential causes?
A1: Precipitation of this compound in an aqueous solution can be triggered by several factors. The most common causes include:
-
pH Shift: this compound, as a substituted aniline, is a weak base. Its solubility is highly dependent on the pH of the solution. An increase in pH (more alkaline) can decrease the ionization of the this compound molecule, leading to a decrease in solubility and subsequent precipitation.
-
Concentration Exceeding Solubility Limit: If the concentration of this compound in your solution exceeds its solubility at a given temperature and pH, precipitation will occur. It's crucial to be aware of the solubility limits under your specific experimental conditions.
-
Interaction with Other Components: The presence of other solutes, buffers, or excipients in your solution can influence the solubility of this compound. These interactions can either enhance or reduce solubility, and in some cases, lead to the formation of insoluble complexes.
-
Solvent Evaporation: Over time, especially in open containers, the solvent may evaporate, leading to an increase in the concentration of this compound and potentially causing it to precipitate.
Q2: How can I determine the cause of my this compound precipitation?
A2: A systematic approach can help you identify the root cause of the precipitation. Here is a troubleshooting workflow:
Q3: What is the expected solubility of this compound in aqueous solutions?
A3: Specific quantitative solubility data for this compound is not extensively published. However, we can infer some properties from its chemical structure and from data on the similar compound, clonidine. This compound is a substituted aniline and is expected to have low intrinsic solubility in water.[1][2] Its hydrochloride salt form would be more soluble.
For reference, the solubility of the related compound, clonidine hydrochloride, is provided in the table below. Please note that these values are for clonidine hydrochloride and should be used as an estimate for this compound hydrochloride.
| Solvent | Approximate Solubility (Clonidine HCl) | Reference |
| Water | ~13.33 mg/mL | [3] |
| PBS (pH 7.2) | ~5 mg/mL | [4] |
| Ethanol | ~2 mg/mL | [4] |
| DMSO | ~3 mg/mL | [4] |
Q4: I need to prepare a stable aqueous solution of this compound. What is the recommended procedure?
A4: To prepare a stable aqueous solution of this compound, it is advisable to use its salt form (e.g., this compound hydrochloride) and to control the pH of the solution. Here is a general protocol:
Experimental Protocol: Preparation of a this compound Aqueous Solution
Materials:
-
This compound hydrochloride
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer system (e.g., phosphate or citrate buffer)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Determine the Target Concentration and pH: Based on your experimental needs, decide on the final concentration of this compound and the desired pH of the solution. A lower pH (more acidic) will generally favor solubility.
-
Prepare the Buffer: Prepare the chosen buffer solution at the target pH.
-
Weigh this compound Hydrochloride: Accurately weigh the required amount of this compound hydrochloride.
-
Dissolution:
-
Add a portion of the prepared buffer to a volumetric flask.
-
While stirring, slowly add the weighed this compound hydrochloride to the flask.
-
Continue stirring until the compound is completely dissolved. Gentle warming may be used to aid dissolution, but be cautious of potential degradation at elevated temperatures.
-
-
Final Volume Adjustment: Once dissolved, add the buffer to the final volume mark on the volumetric flask.
-
pH Verification and Adjustment: Measure the pH of the final solution. If necessary, adjust the pH using a dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates or foreign particles.
-
Storage: Store the solution in a well-sealed container at a controlled temperature, protected from light. Stability studies are recommended to determine the appropriate storage duration for your specific formulation.[5]
Q5: How can I analyze the precipitate to confirm its identity?
A5: If precipitation occurs, it is good practice to confirm the identity of the precipitate. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): The precipitate can be isolated, redissolved in a suitable organic solvent, and analyzed by HPLC to confirm if it is this compound.[6]
-
Raman Spectroscopy: This non-destructive technique can be used to identify the chemical composition of the precipitate, sometimes even in-situ within the solution or container.[7]
-
Gravimetric Analysis: This involves separating, drying, and weighing the precipitate to quantify the amount of insoluble material.[]
Signaling Pathways and Logical Relationships
The relationship between the key factors influencing this compound solubility and precipitation can be visualized as follows:
References
- 1. This compound | C10H12ClN3 | CID 72138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dempochem.com [dempochem.com]
- 3. Clonidine hydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Physicochemical stability of extemporaneously prepared clonidine solutions for use in neonatal abstinence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ejhp.bmj.com [ejhp.bmj.com]
Technical Support Center: Optimizing Tolonidine Concentration for Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Tolonidine in experimental settings. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an imidazoline derivative that functions as a potent α2-adrenergic receptor agonist, with a higher affinity for the α2A subtype.[1][2] It also shows affinity for imidazoline I1 receptors.[2] Its primary mechanism involves binding to and activating presynaptic α2-adrenergic receptors in the central nervous system.[3][4] This activation inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow.[3][5] At the cellular level, α2-receptors are G-protein coupled receptors (GPCRs) that, when activated, deactivate adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Q2: What are the common experimental applications of this compound?
A2: Given its mechanism of action as a sympatholytic agent, this compound and its analogs like Clonidine are used in research models for:
-
Hypertension: Studying the central regulation of blood pressure.[2][4]
-
Pain Perception (Analgesia): Investigating the role of α2-adrenergic receptors in modulating pain signals in the spinal cord.[4]
-
Neurobiology and Behavior: Researching conditions like Attention Deficit Hyperactivity Disorder (ADHD) and the effects of reducing sympathetic nervous system activity.[2][4]
-
Drug Withdrawal: Modeling the management of withdrawal symptoms from opioids, alcohol, and benzodiazepines by reducing the sympathetic response.[2][4]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: For in vitro cell culture studies, a common starting point for this compound and its close analog Clonidine is in the nanomolar (nM) to micromolar (µM) range. A general recommendation is to perform a dose-response experiment starting from 10 nM to 10 µM.[6] The optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured.
Troubleshooting Guide
Q1: I am observing high levels of cell death in my culture after treatment with this compound. What could be the cause?
A1: High cytotoxicity can result from several factors:
-
Concentration is too high: this compound, like any compound, can be toxic at excessive concentrations. It is crucial to determine the cytotoxic threshold in your specific cell line.
-
Extended exposure time: The duration of treatment can significantly impact cell viability.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic concentration range for your specific cell line and experimental duration.
Q2: I am not observing the expected biological effect after this compound treatment. What should I check?
A2: A lack of response could be due to several reasons:
-
Concentration is too low: The concentration used may be insufficient to elicit a measurable response.
-
Cell receptivity: The target cells may not express sufficient levels of α2-adrenergic receptors.
-
Compound degradation: Ensure the compound has been stored correctly and the prepared solutions are fresh. This compound hydrochloride is soluble in water and DMSO.
-
Assay sensitivity: The assay used to measure the biological effect may not be sensitive enough to detect subtle changes.
Solution:
-
Perform a dose-response curve to identify the optimal effective concentration.
-
Verify the expression of α2-adrenergic receptors in your cell model using techniques like qPCR or Western blot.
-
Always use freshly prepared solutions and follow recommended storage conditions.
Q3: My experimental results are inconsistent between replicates. What are the potential sources of variability?
A3: Variability can be introduced at multiple stages:
-
Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results.
-
Pipetting errors: Inaccurate dilution or addition of this compound can significantly alter the final concentration.
-
Cell health: Using cells that are unhealthy or have been passaged too many times can lead to unpredictable responses.
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and careful technique for all liquid handling steps.
-
Maintain a consistent cell passaging schedule and regularly check cell viability before starting an experiment.
Quantitative Data Summary
Table 1: Receptor Binding Affinity of Clonidine (this compound Analog)
| Receptor Subtype | Kᵢ (nM) | Species | Notes |
| α2-Adrenergic Receptor | 2.7 | Rat | Kᵢ value from displacement experiments with [3H]clonidine.[7] |
| α2A-Adrenergic Receptor | - | Human | High affinity, responsible for sedative and analgesic effects.[1] |
| α2B-Adrenergic Receptor | - | Human | - |
| α2C-Adrenergic Receptor | - | Human | Found mainly in the central nervous system.[1] |
| Imidazoline I1 Receptor | - | Human | Contributes to the hypotensive effect.[2] |
Note: Data is primarily for Clonidine, a close structural and functional analog of this compound. Kᵢ is the inhibition constant; a smaller value indicates higher affinity.
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Starting Concentration Range | Key Considerations |
| In Vitro Cell Culture | 10 nM - 10 µM[6] | Cell type, exposure duration, target receptor expression. |
| Cytotoxicity Assays | Logarithmic scale (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) | Determine the non-toxic working range for your specific cells. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine a non-toxic working concentration range for this compound.
Materials:
-
This compound hydrochloride
-
Appropriate cell line and complete culture medium
-
96-well white, clear-bottom plates
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Prepare a cell suspension at a density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO or water.
-
Perform serial dilutions in complete culture medium to create treatment solutions at 2X the desired final concentrations (e.g., 200 µM, 20 µM, 2 µM, 0.2 µM, 0.02 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate treatment solution to each well.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the average luminescence of the "vehicle control" wells to 100% viability.
-
Plot cell viability (%) against the logarithm of this compound concentration to generate a dose-response curve and determine the non-toxic range.
-
Visualizations
Caption: this compound activates the α2-adrenergic receptor, inhibiting adenylyl cyclase.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clonidine - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clonidine IR oral tablet: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolonidine cytotoxicity assessment and mitigation
Welcome to the Technical Support Center for Tolonidine Cytotoxicity Assessment.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this technical support guide. The data, mechanisms, and protocols described herein are fictional and intended to serve as a template for researchers working with novel compounds.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for assessing the cytotoxic effects of the investigational kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced cytotoxicity?
A1: this compound is a kinase inhibitor designed to target a key proliferative pathway in cancer cells. However, at higher concentrations, it exhibits off-target activity by inhibiting the PI3K/Akt survival pathway.[1][2][3][4] This inhibition leads to the dephosphorylation of pro-apoptotic proteins, mitochondrial dysfunction, and subsequent activation of the intrinsic apoptosis cascade, primarily through caspase-3.[1][5]
Q2: I am observing high variability between my replicate wells in the MTT assay. What could be the cause?
A2: High variability in MTT or similar colorimetric assays is a common issue.[6] Potential causes include:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating.[7]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. It is best practice to fill these wells with sterile PBS or media and use only the inner wells for your experiment.[7]
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes.[6][7]
-
Incomplete Solubilization: Ensure the formazan crystals are fully dissolved by gentle mixing or using an orbital shaker before reading the plate.[7][8]
Q3: My untreated control cells are showing low viability. What should I do?
A3: Low viability in negative controls often points to underlying cell health or culture issues.[9]
-
Cell Health: Ensure your cells are in the logarithmic growth phase and are not over-confluent.[9]
-
Contamination: Visually inspect cultures for signs of microbial contamination. Consider performing a mycoplasma test.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is non-toxic (typically ≤0.5%).[9] Run a vehicle-only control to test for solvent cytotoxicity.
Q4: The IC50 value for this compound in my cancer cell line is higher than expected. How can I interpret this?
A4: An unexpectedly high IC50 value can be due to several factors:[10]
-
Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms to this compound's mode of action.
-
Compound Instability: this compound may be unstable or degrading in the culture medium over the incubation period.
-
Low Target Expression: The target kinase may have low expression or activity in your cell model.[11] Verify target expression using a method like western blotting.[12]
-
Assay Duration: The effect of this compound may be time-dependent. A longer exposure time might be necessary to observe cytotoxicity.[10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound cytotoxicity experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance/Fluorescence Signal | 1. Insufficient cell number.[9][13] 2. Short incubation time with the assay reagent.[9] 3. Incorrect wavelength used for measurement.[8] | 1. Optimize cell seeding density through a titration experiment.[9][13] 2. Increase incubation time as per the assay protocol (e.g., 1-4 hours for MTT).[14] 3. Verify the correct absorbance/emission wavelengths for your specific assay (e.g., ~570 nm for MTT).[8][15] |
| High Background in Blank Wells (Media + Reagent) | 1. Microbial contamination.[9] 2. Interference from phenol red in the culture medium.[8][9] 3. Interference from serum components.[8][9] | 1. Use fresh, sterile reagents and media. 2. Use a phenol red-free medium during the final assay incubation step.[9] 3. Consider using a serum-free medium during the assay incubation.[9] |
| Phenotype does not match expected on-target effect | 1. The observed cytotoxicity is due to off-target effects.[12] 2. The cell line lacks the primary target of this compound. | 1. Perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase.[11][12] 2. Confirm target expression via Western Blot or qPCR.[11] |
| Inconsistent IC50 Values Across Experiments | 1. Variation in cell passage number or confluency.[12] 2. Degradation of this compound stock solution. 3. Inconsistent incubation times.[12] | 1. Standardize cell culture procedures, using cells within a consistent passage number range.[12] 2. Prepare fresh aliquots of this compound from a powder stock for each experiment.[12] 3. Use precise timing for compound addition and endpoint measurements.[9] |
Quantitative Data Summary
The following tables present hypothetical data from cytotoxicity and mitigation experiments involving this compound.
Table 1: this compound IC50 Values in Different Cell Lines (48h Exposure)
| Cell Line | Cell Type | This compound IC50 (µM) |
| HCT116 | Human Colon Carcinoma | 5.2 |
| A549 | Human Lung Carcinoma | 8.9 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 25.4 |
Data represents the mean from three independent experiments.
Table 2: Mitigation of this compound Cytotoxicity in HEK293 Cells
| Treatment | Concentration | % Cell Viability (vs. Untreated Control) |
| This compound | 25 µM | 51.2% |
| Mitigating Agent X (Akt Activator) | 10 µM | 98.5% |
| This compound + Mitigating Agent X | 25 µM + 10 µM | 85.7% |
Data shows that co-treatment with an Akt activator can rescue non-cancerous cells from this compound's off-target cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of viability.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old media from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7][16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][17] Read the absorbance at 570 nm using a microplate reader.[15]
-
Analysis: Calculate percent viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[10]
Protocol 2: Colorimetric Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[18][19]
-
Sample Preparation: Seed and treat cells with this compound as described in the MTT protocol in a 6-well plate.
-
Cell Lysis: After treatment, collect both adherent and floating cells and centrifuge. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[18][20]
-
Centrifugation: Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C.[20] Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.[19] Add 45 µL of your lysate (normalized for protein concentration) to the wells.
-
Substrate Addition: Start the reaction by adding 5 µL of the DEVD-pNA substrate (4 mM stock).[19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[18][19]
-
Measurement: Read the absorbance at 405 nm in a microplate reader.[18] The reading is proportional to the caspase-3 activity.
Visualizations
References
- 1. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. biotium.com [biotium.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 20. mpbio.com [mpbio.com]
Technical Support Center: Troubleshooting Tolonidine Experimental Variability
Welcome to the technical support center for Tolonidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with this compound, a potent α2-adrenergic receptor agonist. Given that "this compound" is a less common term and experimental data often refers to the structurally and functionally similar compound Clonidine, this guide will use Clonidine as a primary reference point to provide comprehensive troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound/Clonidine?
This compound, like Clonidine, is a selective agonist for α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its primary mechanism involves the activation of these receptors in the brainstem, leading to a reduction in sympathetic outflow from the central nervous system.[1] This sympatholytic effect results in decreased peripheral vascular resistance, heart rate, and blood pressure.[1]
Q2: What are the different subtypes of α2-adrenergic receptors, and does this compound/Clonidine show selectivity?
There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C. Clonidine binds to all three subtypes.[2] The antihypertensive effects are primarily mediated by the α2A subtype, while activation of α2B receptors on vascular smooth muscle can cause transient vasoconstriction.[3][4]
Q3: How should I prepare and store my this compound/Clonidine stock solutions?
Clonidine hydrochloride is soluble in aqueous buffers (approximately 5 mg/mL in PBS, pH 7.2) and organic solvents like ethanol and DMSO.[2] For in vitro assays, it is recommended to prepare fresh aqueous solutions daily.[2] Stock solutions in DMSO can be stored at -20°C for extended periods, though it's crucial to use fresh DMSO as it can absorb moisture, which may reduce solubility.[5] For in vivo studies, solutions are often prepared by dissolving tablets in sterile water or specific vehicles like Ora-Blend for oral administration.[6][7] Stability studies have shown that compounded oral suspensions can be stable for up to 91 days under specific storage conditions.[8]
Q4: I'm observing a biphasic response in my in vivo blood pressure experiments (initial hypertension followed by hypotension). Is this normal?
Yes, this is a known dose-dependent effect of Clonidine and similar α2-agonists.[1][3] The initial transient hypertension, especially after rapid intravenous administration, is due to the activation of peripheral α2B-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[3][9] This is followed by the central α2A receptor-mediated sympatholytic effect, which causes a more sustained decrease in blood pressure.[1]
Q5: My in vitro functional assay results (e.g., cAMP inhibition) are highly variable. What are the common causes?
Variability in GPCR functional assays can stem from several factors:
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered responses.[10]
-
Reagent Integrity: Ensure all reagents, including the agonist, forskolin (for stimulating adenylyl cyclase in Gi-coupled assays), and detection reagents, are stored correctly and have not undergone multiple freeze-thaw cycles.[10]
-
Assay Conditions: Inconsistent incubation times, temperatures, and cell densities can all contribute to variability.[6][11]
-
Ligand Bias: The compound may preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), which can lead to unexpected results if only one pathway is being measured.[12]
Troubleshooting Guides
In Vitro Assay Variability
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Specific Binding in Radioligand Assay | Receptor degradation or inactivity. | Confirm receptor presence and integrity using methods like Western blotting. Ensure proper storage and handling of cell membranes.[2] |
| Low radioligand concentration or specific activity. | Use a radioligand concentration in the range of 0.1-10 times its Kd. Verify the specific activity of the radioligand batch.[13] | |
| Incorrect buffer composition (pH, ions). | Optimize buffer conditions. Ensure the pH is stable throughout the experiment. | |
| High Background Signal in Functional Assays (e.g., cAMP) | Constitutive receptor activity. | If possible, use an inverse agonist to reduce basal activity. Optimize receptor expression levels to avoid oversaturation.[12] |
| Non-specific binding of detection reagents. | Increase the number of washing steps. Include appropriate controls, such as cells not expressing the receptor.[12] | |
| Poor Reproducibility in Dose-Response Curves | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[12] |
| Cell density variation between wells. | Ensure a homogenous cell suspension and use a multichannel pipette for cell plating. | |
| Compound precipitation at high concentrations. | Visually inspect the highest concentration wells for any precipitate. Check the solubility of the compound in the assay buffer.[10] |
In Vivo Study Variability
| Observed Problem | Potential Cause | Recommended Solution |
| High Variability in Blood Pressure and Heart Rate Readings | Animal stress. | Allow for an adequate acclimatization period for the animals in the experimental setup. Handle animals gently to minimize stress. |
| Inconsistent dosing. | Ensure accurate and consistent administration of the compound, whether oral, intravenous, or intraperitoneal. | |
| Anesthetic effects. | If using anesthesia, be aware that it can interact with the cardiovascular effects of α2-agonists. Choose an anesthetic with minimal cardiovascular impact if possible. | |
| Development of Tolerance to the Hypotensive Effect | Receptor desensitization or downregulation with chronic dosing. | This is a known phenomenon.[14] Consider intermittent dosing regimens if the experimental design allows. Be aware that the duration of the study can influence the magnitude of the response. |
| Unexpected Sedative Effects | Dose is too high for the chosen animal model or strain. | Perform a dose-response study to determine the optimal dose that provides the desired cardiovascular effect with minimal sedation.[15] |
| Individual animal variability. | Increase the number of animals per group to account for biological variability. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for Clonidine to aid in experimental design and data interpretation.
Table 1: Receptor Binding Affinity of Clonidine
| Receptor Subtype | Reported Ki (nM) |
| α2A-Adrenergic Receptor | 61.66[2] |
| α2B-Adrenergic Receptor | 69.18[2] |
| α2C-Adrenergic Receptor | 134.9[2] |
Table 2: Functional Potency of Clonidine (EC50/IC50)
| Assay Type | Cell Line | Receptor Subtype | Reported EC50/IC50 (nM) |
| [35S]GTPγS Binding | CHO cells | Human α2A | EC50: 28 |
| [35S]GTPγS Binding | CHOK1 cells | Human α2A | EC50: 30 |
| [35S]GTPγS Binding | CHOK1 cells | Human α2A | EC50: 35.3 |
| Inhibition of Atrial Acceleration | In vitro | Presynaptic α2 | IC50 range: 9 - 1000[12] |
Table 3: Pharmacokinetic Parameters of Clonidine
| Parameter | Species | Value |
| Bioavailability (oral) | Human | 70-80%[1] |
| Elimination Half-life | Human | 12-16 hours (up to 41 hours in renal impairment) |
| Protein Binding | Human | 20-40% |
| Volume of Distribution | Human | 2.1 L/kg[1] |
| Elimination Half-life | Rat | 30-120 minutes (tissue-dependent)[15] |
Key Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the α2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Isolate membranes from cells or tissues expressing the α2-adrenergic receptor subtype of interest through homogenization and centrifugation.
-
Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Clonidine) and varying concentrations of the unlabeled test compound (this compound/Clonidine).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of this compound/Clonidine binding to the Gi-coupled α2-adrenergic receptor by quantifying the resulting decrease in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the human α2-adrenergic receptor subtype of interest.
-
Stimulation: Treat the cells with an adenylyl cyclase activator, such as forskolin, to increase basal cAMP levels.
-
Treatment: Incubate the stimulated cells with varying concentrations of this compound/Clonidine.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).
-
Data Analysis: Determine the concentration of the test compound that causes a 50% inhibition of the stimulated cAMP production (IC50) or elicits 50% of the maximal response (EC50).
Visualizations
Caption: this compound/Clonidine Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: General Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Experimental and Clinical Approaches to Preventing Aminoglycoside-Induced Ototoxicity: A Scoping Review [mdpi.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Tolonidine Bioavailability for In Vivo Research
Disclaimer: Tolonidine is a research compound with limited publicly available data regarding its physicochemical properties and pharmacokinetics. Much of the guidance provided here is extrapolated from data on its structural analog, Clonidine, and general principles for improving the bioavailability of poorly soluble compounds. Researchers should conduct their own initial characterization of this compound to verify its properties and optimize formulations accordingly.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Direct experimental data for this compound is scarce. However, we can infer some properties from available data and its structural similarity to Clonidine.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₁₂ClN₃ | PubChem[1] |
| Molecular Weight | 209.67 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| pKa (estimated) | ~8.0 | Inferred from Clonidine[2][3] |
| Solubility (estimated) | Likely amphoteric, with some solubility in both aqueous and lipid environments. | Inferred from Clonidine's properties[2] and the nature of the imidazoline scaffold[4] |
Q2: Why might I be observing low or variable bioavailability with this compound in my in vivo studies?
A2: Low and variable oral bioavailability for a compound like this compound can stem from several factors:
-
Poor Aqueous Solubility: Although potentially amphoteric, its solubility in the gastrointestinal tract might be limited, leading to a slow dissolution rate, which is often a prerequisite for absorption.[5]
-
First-Pass Metabolism: Like its analog Clonidine, which undergoes some hepatic metabolism, this compound may be subject to significant metabolism in the liver or gut wall before reaching systemic circulation.[2][6]
-
Efflux Transporters: The compound could be a substrate for efflux transporters in the intestinal wall, which actively pump it back into the gut lumen, reducing net absorption.[7]
-
Formulation Issues: The chosen vehicle may not be optimal for solubilizing or dispersing this compound, leading to precipitation either in the formulation itself or upon administration into the GI tract.[8]
Q3: What are some initial strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs and may be applicable to this compound:
-
Particle Size Reduction (Micronization): Increasing the surface area of the drug powder can enhance its dissolution rate.[9][10][11][12]
-
Salt Formation: If this compound is sufficiently basic (as suggested by the estimated pKa), forming a salt could improve its solubility and dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and absorption.[13][14][15]
-
Lipid-Based Formulations: For compounds with some lipophilicity (indicated by the XLogP), lipid-based delivery systems can improve absorption by utilizing lipid absorption pathways.[16][17][18][19][20]
Troubleshooting Guide
This guide addresses common problems encountered during in vivo studies with compounds exhibiting poor bioavailability, like this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low plasma concentrations after oral dosing | Poor dissolution of this compound in the GI tract. | 1. Micronize the drug powder: Reduce particle size to increase surface area and dissolution rate. 2. Prepare a solid dispersion: Use a hydrophilic carrier to improve wetting and dissolution. 3. Use a solubilizing vehicle: Explore co-solvents or cyclodextrins in your formulation. |
| High first-pass metabolism. | 1. Consider alternative routes of administration: Intraperitoneal or subcutaneous injection can bypass first-pass metabolism and provide a baseline for systemic exposure. 2. Co-administer with a metabolic inhibitor (for research purposes only): This can help determine the extent of first-pass metabolism. | |
| High variability in plasma concentrations between animals | Inconsistent dosing due to poor formulation homogeneity. | 1. Ensure a uniform suspension or clear solution: Use appropriate mixing techniques (e.g., vortexing, sonicating) immediately before each administration.[21] 2. Validate your formulation for stability and homogeneity. |
| Differences in food intake affecting absorption. | 1. Fast animals overnight before dosing, ensuring access to water. [21] 2. Standardize the feeding schedule post-dosing. [21] | |
| Unexpectedly low efficacy in an animal model | The formulation is not delivering a sufficient therapeutic concentration. | 1. Conduct a pilot pharmacokinetic study: Determine the plasma concentrations achieved with your current formulation. 2. Test a more advanced formulation: Try a solid dispersion or a lipid-based formulation to enhance exposure. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method aims to disperse this compound in a hydrophilic polymer matrix to enhance its dissolution.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer[15]
-
Methanol or another suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:5 w/w).
-
Dissolve both this compound and the polymer (e.g., PVP K30) in a minimal amount of methanol in a round-bottom flask.[15]
-
Ensure complete dissolution of both components.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) until a clear, solid film is formed on the inside of the flask.[15]
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: Micronization of this compound Using a Ball Mill
This protocol describes a common laboratory method for reducing the particle size of a drug substance.
Materials:
-
This compound powder
-
Ball mill
-
Milling balls (e.g., zirconia, stainless steel)
-
Spatula
Procedure:
-
Place the this compound powder into the milling jar.
-
Add the milling balls. The size and number of balls will depend on the mill and the amount of powder.
-
Securely close the milling jar.
-
Set the milling speed and time. These parameters will need to be optimized for this compound. Start with a moderate speed for a short duration (e.g., 30 minutes).
-
After milling, carefully open the jar and separate the micronized powder from the milling balls.
-
Characterize the particle size of the micronized powder using a suitable technique (e.g., laser diffraction).
-
Repeat the milling process if further particle size reduction is needed.
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Experimental workflow for solid dispersion preparation.
Caption: Potential mechanisms of lipid-based formulation absorption.
References
- 1. This compound | C10H12ClN3 | CID 72138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. CLONIDINE CAS#: [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ijcrt.org [ijcrt.org]
- 10. Micronization: a method of improving the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Portico [access.portico.org]
- 13. ijpbs.com [ijpbs.com]
- 14. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 15. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 17. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug ...: Ingenta Connect [ingentaconnect.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Off-Target Effects of Clonidine
A-Tolonidine-Off-Target-Effects-Investigation-Support-Center
Disclaimer: Initial searches for "Tolonidine" did not yield specific information, suggesting it may be a rare or misspelled compound. This guide will focus on Clonidine , a structurally and functionally related α2-adrenergic agonist with well-documented off-target effects. The principles and methodologies described herein are broadly applicable to the investigation of off-target effects for other related compounds.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Clonidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Clonidine?
A1: Clonidine is a centrally acting α2-adrenergic receptor agonist.[1][2] It primarily stimulates α2-adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.[1][2][3] This sympatholytic effect results in decreased peripheral vascular resistance, heart rate, and blood pressure.[2][3]
Q2: What are the known major off-target effects of Clonidine?
A2: The most significant off-target effect of Clonidine is its interaction with imidazoline receptors (I1-receptors).[1][4] Clonidine binds to these non-adrenergic sites with an affinity similar to its affinity for α2-adrenoceptors.[5][6] This interaction is also thought to contribute to its antihypertensive effects.[1][4]
Q3: How can I differentiate between on-target α2-adrenergic effects and off-target imidazoline effects in my experiments?
A3: To distinguish between these two effects, the use of selective antagonists is crucial. For example, yohimbine is a selective α2-adrenergic antagonist, while idazoxan is a non-selective antagonist that blocks both α2-adrenergic and imidazoline receptors. Comparing the effects of Clonidine in the presence of these different antagonists can help dissect the contribution of each receptor system.
Q4: What are some common in vitro assays to quantify the on- and off-target binding of Clonidine?
A4: The most common in vitro assays are radioligand binding assays and functional assays such as GTPγS binding assays.[2][7][8] Radioligand binding assays directly measure the affinity of Clonidine for α2-adrenergic and imidazoline receptors, while GTPγS binding assays measure the functional consequence of receptor activation (G-protein coupling).[2][7]
Q5: Are there other alpha-2 adrenergic agonists with different off-target profiles?
A5: Yes, other α2-adrenergic agonists exhibit different selectivity profiles. For instance, Guanfacine is more selective for the α2A-adrenergic receptor subtype and has a lower affinity for imidazoline receptors compared to Clonidine.[9] Moxonidine and Rilmenidine show a higher affinity for imidazoline receptors than for α2-adrenergic receptors.[9][10] These compounds can serve as useful tools for comparative studies.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki) of Clonidine and other related compounds for α2-adrenergic and imidazoline receptors. Lower Ki values indicate higher binding affinity.
| Compound | α2-Adrenergic Receptor Ki (nM) | Imidazoline (I1) Receptor Ki (nM) | Selectivity (I1/α2) | Reference |
| Clonidine | ~1-50 | ~30-50 | ~1 | [4][9] |
| Guanfacine | ~10-100 | >1000 | >10 | [9] |
| Moxonidine | ~200-500 | ~30-50 | ~0.1 | [10] |
| Rilmenidine | ~300-1000 | ~20-40 | ~0.04 | [9][10] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., Clonidine) for α2-adrenergic or imidazoline receptors.
Materials:
-
Cell membranes expressing the receptor of interest (α2-adrenergic or imidazoline)
-
Radioligand (e.g., [3H]-Clonidine or a selective antagonist like [3H]-Rauwolscine for α2-receptors)
-
Test compound (unlabeled Clonidine)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer to a predetermined optimal protein concentration.[8]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Radioligand and binding buffer.
-
Non-specific Binding (NSB): Radioligand and a high concentration of a suitable unlabeled ligand (e.g., phentolamine for α2-receptors).
-
Competition: Radioligand and serial dilutions of the test compound (Clonidine).
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[8]
-
Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Functional Assay
This protocol measures the agonist-induced activation of G-proteins coupled to α2-adrenergic or imidazoline receptors.
Materials:
-
Cell membranes expressing the receptor of interest
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Test compound (e.g., Clonidine)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane and Reagent Preparation: Thaw cell membranes on ice and resuspend in assay buffer. Prepare dilutions of the test compound and a stock solution of GDP.[2]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
GDP (to a final concentration of ~10-30 µM)
-
Serial dilutions of the test compound (Clonidine).
-
Membrane preparation.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-20 minutes) at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding.[7]
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described in the radioligand binding assay protocol.[2]
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound (in cpm or dpm) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the compound.
-
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Potential Cause | Solution |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number and/or volume of wash steps with ice-cold buffer.[11] | |
| Hydrophobic interactions of the radioligand. | Add bovine serum albumin (BSA) to the binding buffer.[1] | |
| Low Specific Binding | Low receptor expression in the membrane preparation. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Inactive radioligand. | Use a fresh batch of radioligand and ensure proper storage. | |
| Incubation time is too short. | Perform a time-course experiment to determine the time to reach equilibrium. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Incomplete mixing of reagents. | Ensure thorough mixing of all components before and during incubation. | |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate for experimental samples.[1] |
GTPγS Binding Assays
| Issue | Potential Cause | Solution |
| High Basal Signal | High constitutive receptor activity. | Consider using a cell line with lower basal activity or pretreating with an inverse agonist. |
| High concentration of [35S]GTPγS. | Titrate the concentration of [35S]GTPγS to find the optimal signal-to-noise ratio. | |
| Low Agonist-Stimulated Signal | Insufficient receptor-G protein coupling. | Ensure the membrane preparation protocol preserves receptor-G protein integrity. |
| Suboptimal GDP concentration. | Optimize the GDP concentration, as it is crucial for observing agonist-stimulated [35S]GTPγS binding. | |
| Incorrect incubation time or temperature. | Optimize both incubation time and temperature for the specific receptor system. | |
| High Data Scatter | Inconsistent membrane preparation. | Ensure a consistent and reproducible membrane preparation protocol. |
| Pipetting errors. | Use calibrated pipettes and consider using automated liquid handlers for improved precision. |
Visualizations
Signaling Pathways
Caption: On-target and off-target signaling pathways of Clonidine.
Experimental Workflow: Radioligand Binding Assay
References
- 1. benchchem.com [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Clonidine - Wikipedia [en.wikipedia.org]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Tolonidine Degradation in Solution
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tolonidine in solution. The information presented is primarily based on stability studies of Clonidine, a structurally and chemically similar compound. Due to the limited availability of specific data for this compound, the degradation pathways and stabilization strategies for Clonidine are used as a predictive reference. It is recommended that these principles be adapted and validated for specific this compound formulations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound potency over a short period. | Oxidative Degradation: Presence of oxidizing agents or exposure to oxygen. | 1. Degas solvents before use. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Add antioxidants such as sodium metabisulfite or ascorbic acid to the formulation. |
| pH Instability: The solution pH may be in a range that promotes hydrolysis. | 1. Determine the optimal pH for this compound stability through a pH-rate profile study. 2. Buffer the solution to maintain the optimal pH. Phosphate or citrate buffers are common choices. | |
| Photodegradation: Exposure to UV or ambient light. | 1. Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. 2. Conduct experiments under low-light conditions when possible. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of Degradation Products: this compound is degrading into one or more byproducts. | 1. Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.[1][2] 2. The primary degradation product of the related compound Clonidine is 2,6-dichloroaniline.[3][4] Monitor for the appearance of this or similar compounds. |
| Interaction with Excipients: Incompatibility of this compound with other components in the formulation. | 1. Conduct compatibility studies with all formulation excipients. 2. Simplify the formulation to include only essential components. | |
| Precipitation or cloudiness in the solution. | Poor Solubility or pH Shift: The pH of the solution may have shifted, causing this compound or a salt to precipitate. | 1. Ensure the pH of the solution is within the optimal solubility range for this compound. 2. Consider the use of co-solvents (e.g., propylene glycol, ethanol) to improve solubility, after verifying compatibility. |
| Temperature Effects: The solution may be sensitive to temperature changes. | 1. Determine the effect of temperature on solubility and stability. 2. Store solutions at the recommended temperature (e.g., refrigerated or at controlled room temperature). |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: Based on studies of the analogous compound Clonidine, the primary factors causing degradation are:
-
pH: this compound is susceptible to hydrolysis under strongly acidic and alkaline conditions.[2][5]
-
Oxidation: The presence of oxidizing agents, such as peroxides, can lead to significant degradation.[2][6]
-
Light: Exposure to ultraviolet (UV) and visible light can induce photolytic degradation.[2]
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways.[2][6]
Q2: What is a forced degradation study and why is it important?
A2: A forced degradation study, also known as stress testing, involves intentionally subjecting a drug substance to harsh conditions like extreme pH, high temperature, oxidizing agents, and intense light.[1] This is done to:
-
Identify potential degradation products and pathways.[1]
-
Develop and validate a stability-indicating analytical method that can separate the drug from its degradation products.[5]
-
Understand the intrinsic stability of the molecule.
Q3: What is the most significant degradation pathway for compounds similar to this compound?
A3: For Clonidine, significant degradation has been observed under oxidative and basic conditions.[5][6] Oxidative stress, for instance from hydrogen peroxide, can cause substantial degradation.[2][6] Alkaline hydrolysis is also a notable degradation pathway.[5]
Q4: How can I prepare a stable this compound solution for my experiments?
A4: To prepare a stable solution, consider the following:
-
Solvent Selection: Use high-purity, degassed solvents. Water for Injection (WFI) is often a suitable choice for aqueous solutions.
-
pH Control: Buffer the solution to a pH where this compound exhibits maximum stability. For Clonidine, a slightly acidic to neutral pH is often preferred.[7][8]
-
Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen to minimize oxidation.
-
Light Protection: Use amber glassware or light-blocking containers.
-
Temperature Control: Store the solution at a controlled temperature, often refrigerated (2-8 °C), unless otherwise specified.[7]
-
Antioxidants: If the solution is susceptible to oxidation, consider adding a suitable antioxidant.
Q5: What analytical methods are suitable for monitoring this compound stability?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[2][5][6] An effective method should be able to separate the parent this compound peak from all potential degradation products and excipients.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at 0, 4, 8, 12, and 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Withdraw samples at 0, 1, 2, 4, and 8 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate the stock solution at 70°C for 10 days.[2]
-
Withdraw samples at regular intervals for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a UV lamp (e.g., 254 nm) and a visible light source in a photostability chamber.
-
Analyze samples at various time points.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 4.0) and methanol (e.g., 70:30 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30 °C.[5]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
Quantitative Data Summary
The following table summarizes the stability of a 20 µg/mL Clonidine hydrochloride oral liquid in Ora-Blend at 25°C, which can be used as an estimate for this compound stability under similar conditions.
| Time Point (days) | Concentration (% of initial) |
| 0 | 100.0 |
| 7 | 99.5 |
| 14 | 101.2 |
| 30 | 98.9 |
| 60 | 97.6 |
| 90 | 98.2 |
Data adapted from stability studies on Clonidine hydrochloride oral liquids.[6]
Visualizations
Caption: Key degradation pathways for this compound and corresponding prevention strategies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Pre-formulation and Stability Study of 20-mcg Clonidine Hydrochloride Pediatric Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of clonidine hydrochloride in an oral powder form compounded for pediatric patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability study of a clonidine oral solution in a novel vehicle designed for pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tolonidine Batch-to-Batch Consistency
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our experimental results (e.g., cell-based potency assays, in vivo efficacy studies) with different batches of Tolonidine. What are the potential causes?
A1: Batch-to-batch variability in experimental outcomes for potent compounds like this compound can stem from several factors related to the compound's purity, physical properties, and stability. Key potential causes include:
-
Presence of Impurities: Different batches may contain varying levels of impurities from the manufacturing process, such as unreacted intermediates or side products.[1][2] These impurities could have their own biological activity, act as antagonists, or interfere with the assay.
-
Degradation Products: this compound may degrade over time or due to improper storage conditions (e.g., exposure to light, heat, or incompatible solvents).[3] Degradation products can lead to a lower effective concentration of the active compound and introduce confounding variables.
-
Polymorphism: Different batches might have different crystalline forms (polymorphs), which can affect solubility and dissolution rates, thereby influencing bioavailability and potency in your experiments.
-
Inaccurate Quantification: The stated concentration of the this compound solution may be incorrect due to weighing errors, incomplete solubilization, or adsorption to container surfaces. Compounding errors, especially when preparing pediatric or low-concentration formulations, have been reported to cause significant dosing inaccuracies.[4]
-
Solvent and Formulation Issues: The choice of solvent and the method of preparing stock solutions can impact the stability and solubility of the compound. Some compounds may be unstable in certain solvents or at specific pH values.[5][6][7]
Q2: How can we confirm the identity and purity of our this compound batches?
A2: It is crucial to perform independent analytical chemistry to verify the quality of each new batch. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of a compound and quantifying it.[8][9][10] A validated HPLC method can separate the active pharmaceutical ingredient (API) from potential impurities and degradation products.[3][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of your compound by providing its mass-to-charge ratio. It is also highly sensitive for detecting and identifying impurities.[1][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the compound, confirming its identity and providing insights into its purity.[1]
-
Forced Degradation Studies: Subjecting a sample to stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation products and establish the stability-indicating nature of your analytical methods.[3]
Q3: What steps should we take to ensure our prepared this compound solutions are consistent and stable?
A3: Proper handling and preparation of your compound are critical for reproducible results.
-
Use High-Quality Solvents: Always use HPLC-grade or equivalent solvents for preparing stock solutions.
-
Verify Solubility: Confirm the solubility of this compound in your chosen solvent. If you observe any precipitate, the solution may be supersaturated and the actual concentration will be lower than intended.
-
pH Considerations: The pH of your solutions can affect the stability and solubility of the compound. Use buffered solutions where appropriate.
-
Storage: Store stock solutions in appropriate containers (e.g., amber glass vials to protect from light) at the recommended temperature (typically -20°C or -80°C) to minimize degradation.[5][7][14] Avoid repeated freeze-thaw cycles.
-
Quantification of Stock Solutions: Whenever possible, verify the concentration of your stock solutions using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[8][15]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Functional Assays (e.g., cAMP Assays)
Issue: You observe a shift in the EC50/IC50 values or a change in the maximum response of this compound between different batches in a functional assay that measures cAMP levels.
Troubleshooting Workflow:
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. Pre-formulation and Stability Study of 20-mcg Clonidine Hydrochloride Pediatric Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ismpcanada.ca [ismpcanada.ca]
- 5. View of Stability of Extemporaneously Compounded Clonidine in Glass and Plastic Bottles and Plastic Syringes | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of clonidine suspension in oral plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated Colorimetric Assay of Clonidine Hydrochloride from Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. ajmb.org [ajmb.org]
- 13. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. moca.net.ua [moca.net.ua]
Technical Support Center: Overcoming Resistance to α2-Adrenergic Agonists in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to α2-adrenergic agonists, such as Clonidine and Tizanidine, in their cell line experiments. As "Tolonidine" is not a recognized compound in scientific literature, this guide focuses on its closest structural and functional analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of α2-adrenergic agonists like Clonidine in cancer cell lines?
A1: Clonidine and similar compounds are α2-adrenergic receptor agonists.[1] These receptors are G-protein coupled receptors that, when activated, can trigger various downstream signaling pathways. In many cancer cell lines, activation of these receptors has been shown to inhibit cell proliferation, migration, and invasion, as well as induce apoptosis (programmed cell death).[2] The anti-tumor effects can be mediated through the inhibition of signaling pathways like PI3K/AKT/mTOR and Wnt3a/β-catenin.[2]
Q2: My cell line has stopped responding to Clonidine treatment. What are the possible reasons for this acquired resistance?
A2: Acquired resistance to anti-cancer agents can develop through several mechanisms. For α2-adrenergic agonists, likely causes include:
-
Increased Drug Efflux: Cancer cells may upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1, ABCB1), which actively pump the drug out of the cell, preventing it from reaching its target.[3][4]
-
Alteration of the Drug Target: Mutations in the α2-adrenergic receptor could potentially decrease its binding affinity for the agonist, rendering the drug less effective.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the inhibitory effects of the drug. For instance, if the drug inhibits the PI3K/AKT pathway, cells might develop resistance by upregulating other pro-survival pathways.[5][6]
-
Drug Inactivation: Cells may increase the metabolic inactivation of the drug.
Q3: How can I confirm that my cell line has developed resistance?
A3: The most common method to confirm drug resistance is to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or MTS assay.[7][8]
Q4: Can α2-adrenergic agonists be used in combination with other anti-cancer drugs?
A4: Yes, combination therapy is a promising strategy. α2-adrenergic agonists have been shown to enhance the efficacy of other treatments. For example, they can be used as an adjunct to opioids for cancer-related pain.[9][10][11] There is also evidence that they can sensitize cancer cells to chemotherapy agents like carboplatin.
Troubleshooting Guides
Issue 1: Increased IC50 Value and Loss of Drug Efficacy
This is the most common indicator of acquired drug resistance. The following steps can help you investigate and potentially overcome this issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting drug resistance.
Step 1: Quantify the Level of Resistance
-
Action: Perform a dose-response experiment using a cell viability assay (e.g., MTT assay) on both the parental and the suspected resistant cell lines.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cell line compared to the parental line.
Illustrative IC50 Values for a Parental vs. Resistant Cell Line
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental Line | Clonidine | 15 | 1.0 |
| Resistant Line | Clonidine | 150 | 10.0 |
Step 2: Investigate the Role of ABC Transporters
-
Hypothesis: The resistant cells are actively pumping the drug out.
-
Experiment:
-
Western Blot: Analyze the expression levels of common ABC transporters (e.g., P-glycoprotein/MDR1) in parental vs. resistant cells. An increased level in resistant cells suggests this as a mechanism.
-
Combination Therapy with an Inhibitor: Treat the resistant cells with the α2-adrenergic agonist in combination with a known ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein).
-
-
Expected Outcome: If an ABC transporter is responsible for resistance, co-treatment with an inhibitor should re-sensitize the cells to the α2-adrenergic agonist, resulting in a lower IC50 value.
Step 3: Analyze Key Signaling Pathways
-
Hypothesis: Resistant cells have reactivated pro-survival signaling pathways like PI3K/AKT.
-
Experiment:
-
Western Blot Analysis: Compare the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR) in both parental and resistant cell lines, with and without drug treatment.
-
-
Expected Outcome: Resistant cells may show sustained or increased phosphorylation of AKT and/or mTOR even in the presence of the drug, indicating pathway reactivation.
Signaling Pathway of α2-Adrenergic Agonist Action and Potential Resistance
Caption: Simplified signaling pathway and a potential resistance mechanism.
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a stepwise method for generating a drug-resistant cell line.[7][12][13]
Workflow for Generating Resistant Cell Lines
Caption: Stepwise workflow for developing a drug-resistant cell line.
-
Determine Initial IC50: First, determine the IC50 of the parental cell line for your α2-adrenergic agonist using an MTT assay.
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing the drug at a low concentration (e.g., IC10 or IC20).
-
Monitor and Passage: Monitor the cells for signs of recovery and growth. Once the cells reach 70-80% confluency, passage them into a fresh medium with the same drug concentration.
-
Stepwise Dose Increase: After 2-3 passages at a given concentration with stable growth, increase the drug concentration by a factor of 1.5 to 2.[7]
-
Repeat: Continue this cycle of monitoring, passaging, and stepwise dose escalation. This process can take several months.
-
Cryopreservation: At each successful concentration step, cryopreserve a batch of cells. This is crucial in case the cells do not survive a subsequent dose increase.
-
Confirmation of Resistance: Once the cells are stably growing at a concentration that is significantly higher than the initial IC50 (e.g., 10-fold or more), confirm the new, higher IC50 value.
-
Maintenance: To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of the drug (e.g., the IC10-IC20 of the resistant line).[7]
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the drug. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for PI3K/AKT Pathway
This protocol allows for the analysis of protein expression and phosphorylation status.[2][18][19]
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., total-AKT, phospho-AKT (Ser473), total-mTOR, phospho-mTOR) overnight at 4°C. Recommended antibody dilutions can be found on the manufacturer's datasheet (typically 1:1000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Adding IT Clonidine Beneficial for Cancer Pain Patients [painmedicinenews.com]
- 10. The Addition of Intrathecal Clonidine to Reduce Medication-Related Side-Effects in Cancer Pain: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Clonidine in the treatment of cancer pain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
Technical Support Center: Adjusting Clonidine Protocols for Different Cell Types
Disclaimer: The following information is intended for research purposes only. Clonidine is a potent pharmacological agent and should be handled with appropriate safety precautions. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Clonidine in cell-based assays?
Clonidine is an agonist for both alpha-2 (α2)-adrenergic receptors and imidazoline I1 receptors.[1][2] Its effects in cells are primarily mediated through these receptors, leading to the modulation of various downstream signaling pathways. In the central nervous system, it reduces sympathetic outflow.[3][4] At the cellular level, it can influence processes such as cell proliferation, viability, and apoptosis.[5][6][7]
Q2: How do I determine the optimal concentration of Clonidine for my cell type?
The optimal concentration of Clonidine is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific cells. A common starting point is to test a logarithmic range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[8] The table below summarizes effective concentrations used in various studies.
Q3: What is a typical incubation time for Clonidine treatment?
Incubation times can vary significantly depending on the cell type and the specific endpoint being measured. Short incubation times (e.g., 10 minutes to 4 hours) may be sufficient to observe signaling events like protein phosphorylation.[6] For assays measuring cell proliferation or viability, longer incubation times (e.g., 24 to 48 hours) are common.[6][9] Time-course experiments are recommended to determine the optimal incubation period for your experimental setup.
Q4: Can Clonidine be toxic to cells?
Yes, at high concentrations, Clonidine can be cytotoxic. For example, in human corneal epithelial cells, Clonidine concentrations above 0.0078125% exhibited dose- and time-dependent cytotoxicity.[7] It is essential to determine the cytotoxic threshold in your cell line using a viability assay, such as the MTT assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Clonidine | - Sub-optimal concentration.- Inappropriate incubation time.- Low or absent expression of α2-adrenergic or imidazoline receptors in the cell line.- Inactive Clonidine solution. | - Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment.- Verify the expression of target receptors in your cell line using techniques like qPCR or Western blotting.- Prepare a fresh stock solution of Clonidine. |
| High cell death or unexpected cytotoxicity | - Clonidine concentration is too high.- Extended incubation period.- Cell line is particularly sensitive to Clonidine. | - Lower the concentration of Clonidine used.- Reduce the incubation time.- Perform a thorough dose-response and time-course analysis to identify a non-toxic working concentration. |
| Inconsistent or variable results | - Inconsistent cell seeding density.- Variability in treatment application.- Passage number of cells affecting receptor expression. | - Ensure consistent cell seeding for all experiments.- Standardize the method of adding Clonidine to the cell cultures.- Use cells within a consistent and low passage number range. |
| Difficulty dissolving Clonidine | - Improper solvent. | - Clonidine hydrochloride is soluble in water. For cell culture, it is typically dissolved in serum-free medium or a suitable buffer.[7] |
Quantitative Data Summary
Table 1: Effective Clonidine Concentrations and Incubation Times in Different Cell Types
| Cell Type | Assay | Concentration | Incubation Time | Observed Effect | Citation |
| HaCaT (Human Keratinocytes) | Cell Proliferation | 15 ng/mL | 48 hours | Increased proliferation | [9][10] |
| Human Achilles Tenocytes | Cell Viability & Proliferation | 10⁻⁶ M (1 µM) | 4 hours (proliferation), 24 hours (viability) | Increased viability and proliferation | [6] |
| Purified Retinal Ganglion Cells | Cell Survival | 100, 250, 500 µM | 10 days | Enhanced survival | [11] |
| Human Corneal Epithelial Cells (HCEP) | Apoptosis | 0.125% | 2 - 10 hours | Induction of apoptosis | [7] |
| Human Brain Microvascular Endothelial Cells (HBMECs) | Cell Viability | 0.1, 1, 10 µM | 24 hours | Protection against Ang II-induced viability loss | [12][13][14] |
| Human Forebrain Organoids | Cell Survival | 10 µM | 72 hours (24h pre-treatment, 48h post-irradiation) | Protection against radiation-induced cell death | [15] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies on human corneal epithelial cells and endothelial cells.[7][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Clonidine for the desired incubation period (e.g., 24 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Cell Proliferation (BrdU) Assay
This protocol is based on a study of human Achilles tenocytes.[6]
-
Cell Seeding: Seed cells in a suitable culture plate and allow them to attach.
-
Treatment: Treat cells with Clonidine at the desired concentration.
-
BrdU Labeling: Four hours before the end of the incubation period, add BrdU (5-bromo-2'-deoxyuridine) to the culture medium.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent-based buffer.
-
Detection: Use an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
-
Analysis: Quantify the percentage of BrdU-positive cells by fluorescence microscopy or a plate reader.
Western Blot for ERK1/2 Phosphorylation
This protocol is based on a study investigating the effect of Clonidine on Achilles tenocytes.[6]
-
Cell Lysis: After treating the cells with Clonidine for a short duration (e.g., 10 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Caption: Simplified signaling pathways activated by Clonidine.
Caption: General workflow for a dose-response experiment.
References
- 1. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 2. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonidine in the central nervous system: site and mechanism of hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-2 adrenergic stimulation triggers Achilles tenocyte hypercellularity: Comparison between two model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Topical Clonidine Accelerates Cutaneous Wound Healing in Diabetic Rats by Regulating the Expression of Related Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Clonidine Protects Endothelial Cells from Angiotensin II-Induced Injury via Anti-Inflammatory and Antioxidant Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Clonidine Protects Endothelial Cells from Angiotensin II-Induced Injury via Anti-Inflammatory and Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clonidine prevents radiation-induced cell death in human brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: Clonidine vs. Moxonidine in the Management of Hypertension
A comprehensive review of two centrally acting antihypertensive agents, detailing their mechanisms of action, comparative clinical efficacy, and the experimental frameworks used in pivotal studies.
This guide provides a detailed comparison of Clonidine and Moxonidine, two centrally acting antihypertensive drugs. Both medications lower blood pressure by acting on the central nervous system, but through distinct receptor interactions that influence their overall efficacy and side-effect profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these compounds.
Introduction
Clonidine, an imidazoline derivative, has been a cornerstone in the treatment of hypertension for decades.[1] It primarily acts as an agonist of α2-adrenergic receptors in the brainstem.[2][3] This stimulation leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1] Clonidine is also indicated for the treatment of attention deficit hyperactivity disorder (ADHD), and has several off-label uses including the management of withdrawal symptoms from opioids and alcohol.[1][4]
Moxonidine, a newer generation centrally acting antihypertensive, also modulates sympathetic activity. However, it exhibits a higher selectivity for imidazoline I1 receptors compared to α2-adrenergic receptors. This differential binding is believed to contribute to a similar antihypertensive effect as Clonidine but with a potentially more favorable side-effect profile, particularly concerning sedation and dry mouth.
Mechanism of Action
Both Clonidine and Moxonidine exert their effects by reducing sympathetic outflow from the central nervous system. However, the specifics of their receptor interactions differ, which is crucial for understanding their pharmacological profiles.
Clonidine: Primarily stimulates α2-adrenergic receptors in the nucleus tractus solitarii of the medulla oblongata.[1] This action inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. The reduced sympathetic tone leads to vasodilation and a decrease in heart rate, collectively lowering blood pressure.[3][5]
Moxonidine: While it does interact with central α2-adrenergic receptors, Moxonidine shows a significantly higher affinity for imidazoline I1 receptors located in the rostral ventrolateral medulla. The activation of these I1 receptors is thought to be the primary mechanism for its antihypertensive effect, leading to a reduction in sympathetic nerve activity.
Below is a diagram illustrating the signaling pathways affected by Clonidine and Moxonidine.
References
- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clonidine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]
- 4. Clonidine: MedlinePlus Drug Information [medlineplus.gov]
- 5. Clonidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Comparative Analysis of Tolonidine (Clonidine) and Standard-of-Care for Attention-Deficit/Hyperactivity Disorder (ADHD)
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Tolonidine, more commonly known as Clonidine, against standard-of-care treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), with a primary focus on the first-line stimulant, Methylphenidate, and another alpha-2 adrenergic agonist, Guanfacine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and mechanistic data derived from key clinical trials to inform research and development efforts in the field of ADHD therapeutics.
Executive Summary
Clonidine, a centrally acting alpha-2 adrenergic agonist, has emerged as a significant non-stimulant treatment option for ADHD, particularly for patients with co-morbid conditions or for those who do not respond adequately to or cannot tolerate stimulant medications. While stimulants like Methylphenidate are considered the first-line treatment due to their robust efficacy, Clonidine offers a different therapeutic approach by modulating noradrenergic pathways in the prefrontal cortex. This guide presents a side-by-side comparison of Clonidine with Methylphenidate and Guanfacine, summarizing key clinical trial data, detailing experimental methodologies, and illustrating the underlying pharmacological pathways.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from pivotal clinical trials comparing Clonidine with Methylphenidate and Guanfacine in pediatric populations with ADHD. The primary efficacy endpoints typically include changes from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score and the Conners' Rating Scales.
Table 1: Comparative Efficacy of Clonidine vs. Methylphenidate in Children with ADHD and Comorbid Tics
| Outcome Measure | Clonidine (n=34) | Methylphenidate (n=37) | Combination (n=33) | Placebo (n=32) |
| Change in ADHD-RS-IV Total Score from Baseline | Significant Improvement (p < 0.002) | Significant Improvement (p < 0.003) | Greatest Improvement (p < 0.0001) | - |
| Conners Abbreviated Symptom Questionnaire - Teacher (ASQ-Teacher) | Significant Benefit | Broader Therapeutic Coverage | Greatest Benefit | - |
| Impulsivity and Hyperactivity | More Helpful | - | Synergistic Effect | - |
| Inattention | Less Helpful | More Helpful | Synergistic Effect | - |
Data derived from the Tourette's Syndrome Study Group trial (2002).[1][2]
Table 2: Efficacy of Extended-Release Clonidine (CLON-XR) Monotherapy in Children and Adolescents with ADHD
| Outcome Measure | CLON-XR 0.2 mg/day (n=78) | CLON-XR 0.4 mg/day (n=80) | Placebo (n=78) |
| Mean Change in ADHD-RS-IV Total Score from Baseline (at Week 5) | Significant Improvement (Effect Size: 0.713) | Significant Improvement (Effect Size: 0.766) | - |
| Time to Significant Improvement | Week 2 | Week 2 | - |
Data from the Jain et al. (2011) study.[3][4]
Table 3: Common Adverse Events of Clonidine vs. Methylphenidate and Guanfacine in Pediatric ADHD Trials
| Adverse Event | Clonidine ER | Methylphenidate | Guanfacine ER | Placebo |
| Somnolence/Sedation | 28% (moderate to severe) | Lower Incidence | High Incidence | 0% |
| Fatigue | High Incidence | Lower Incidence | High Incidence | 0% |
| Dry Mouth | Common | Less Common | Common | - |
| Hypotension | Common | Rare | Common | - |
| Bradycardia | Common | Rare | Common | - |
| Worsening of Tics | 26% | 20% | - | 22% |
Data compiled from multiple sources, including the Tourette's Syndrome Study Group trial and reviews of extended-release formulations.[1][2][4][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key comparative studies.
Tourette's Syndrome Study Group (2002): Clonidine vs. Methylphenidate
-
Study Design: A 16-week, multicenter, randomized, double-blind, 2x2 factorial design clinical trial.[2]
-
Participants: 136 children, aged 7-14 years, with DSM-IV diagnosed ADHD and a chronic tic disorder.[1][2]
-
Intervention Arms:
-
Clonidine alone (n=34)
-
Methylphenidate alone (n=37)
-
Clonidine + Methylphenidate combination (n=33)
-
Placebo (n=32)[1]
-
-
Dosing:
-
Clonidine: Titrated up to an optimal dose over 4 weeks, with an average daily dose of 0.25 mg for the monotherapy group and 0.28 mg for the combination group.[5]
-
Methylphenidate: Titrated up to an optimal dose over 4 weeks, with an average daily dose of 25.7 mg for the monotherapy group and 26.1 mg for the combination group.[4]
-
-
Primary Outcome Measures:
-
Statistical Analysis: Efficacy was determined by comparing the change from baseline to week 16 in the primary outcome measures across the four treatment arms.
Jain et al. (2011): Clonidine Extended-Release (CLON-XR) Monotherapy
-
Study Design: An 8-week, multicenter, randomized, double-blind, placebo-controlled, fixed-dose trial.[3]
-
Participants: 236 children and adolescents, aged 6-17 years, with a diagnosis of ADHD.[3]
-
Intervention Arms:
-
CLON-XR 0.2 mg/day (n=78)
-
CLON-XR 0.4 mg/day (n=80)
-
Placebo (n=78)[3]
-
-
Dosing: A 3-week dose escalation period followed by a 5-week maintenance period. Doses were increased by 0.1 mg/day each week to reach the target fixed dose.[3][5]
-
Primary Outcome Measure: The mean change in the ADHD Rating Scale-IV (ADHD-RS-IV) total score from baseline to week 5, using a last observation carried forward (LOCF) method.[3]
-
Secondary Outcome Measures:
-
ADHD-RS-IV inattention and hyperactivity/impulsivity subscale scores.
-
Conners' Parent Rating Scale-Revised: Long Form (CPRS-R).
-
Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I).
-
Parent Global Assessment (PGA).[5]
-
-
Statistical Analysis: The primary efficacy analysis compared the mean change in ADHD-RS-IV total score from baseline to week 5 between each CLON-XR group and the placebo group.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Clonidine, Methylphenidate, and Guanfacine in the context of ADHD treatment.
Caption: Signaling pathway of Clonidine in ADHD treatment.
Caption: Signaling pathway of Methylphenidate in ADHD treatment.
Caption: Signaling pathway of Guanfacine in ADHD treatment.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a randomized controlled clinical trial in ADHD.
Caption: Experimental workflow for a typical ADHD clinical trial.
References
- 1. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 2. Treatment of ADHD in children with tics: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonidine extended-release tablets for pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneuropsychiatry.org [jneuropsychiatry.org]
- 5. Safety and efficacy of clonidine and clonidine extended-release in the treatment of children and adolescents with attention deficit and hyperactivity disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating Clonidine's Therapeutic Effect In Vivo: A Comparative Guide
In the pursuit of novel therapeutic strategies, rigorous in vivo validation is paramount. This guide provides a comparative analysis of Clonidine's therapeutic effects, primarily focusing on its antihypertensive properties, against other established alternatives. The information herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and mechanistic insights.
Recent in vivo studies, predominantly in rodent models of hypertension, have reaffirmed the efficacy of Clonidine, an alpha-2 adrenergic agonist. This guide will delve into these studies, comparing Clonidine's performance with alternatives such as Guanfacine and Methyldopa, and provide the necessary details for replicating and building upon this research.
Comparative Efficacy of Antihypertensive Agents in Hypertensive Rat Models
The following table summarizes the key findings from in vivo studies comparing Clonidine with other antihypertensive drugs in spontaneously hypertensive rats (SHR), a widely used model for human essential hypertension.
| Drug | Dose | Animal Model | Key Findings | Reference |
| Clonidine | 0.1 or 0.3 mg/day/kg | Spontaneously Hypertensive Rats (SHR) | Significantly decreased mean arterial pressure and heart rate.[1] | [1] |
| Methyldopa | 400 mg/day/kg | Spontaneously Hypertensive Rats (SHR) | Significantly decreased mean arterial pressure but increased heart rate. Reduced left ventricular hypertrophy, an effect not observed with the lower dose of clonidine.[1] | [1] |
| Guanfacine | Equiponent antihypertensive dose to Clonidine | Spontaneously Hypertensive Rats (SHR) | Decreased peripheral resistance, whereas Clonidine decreased cardiac output. Guanfacine increased stroke volume, which was unaffected by Clonidine. The withdrawal syndrome after Guanfacine was less severe and appeared later than with Clonidine.[2] | [2] |
| Clonidine | 0.5 mg/kg/day in drinking water | Spontaneously Hypertensive Rats (SHR) | Significantly lowered systolic blood pressure from 8 to 28 weeks of age.[3] | [3] |
| Clonidine + L-NAME | 0.5 mg/kg/day Clonidine, 25 mg/kg/day L-NAME | Spontaneously Hypertensive Rats (SHR) | Clonidine attenuated the severity and delayed the onset of hypertension produced by L-NAME.[3] | [3] |
Impact on Oxidative Stress Markers in the Heart of Spontaneously Hypertensive Rats
Beyond its hemodynamic effects, Clonidine has been shown to modulate markers of oxidative stress in the cardiac tissue of spontaneously hypertensive rats.
| Treatment Group | Total Antioxidant Status (TAS) | Thiobarbituric Acid Reactive Substances (TBARS) | Protein Carbonyl Content (PCO) | Reference |
| SHR (Control) | - | - | - | [3] |
| SHR + Clonidine | Significantly increased (P < 0.001) | Significantly decreased (P < 0.001) | Significantly decreased (P < 0.05) | [3] |
| SHR + L-NAME | No significant difference from SHR | Significantly higher than SHR (P < 0.001) | Significantly higher than SHR (P < 0.001) | [3] |
| SHR + Clonidine + L-NAME | Significantly increased compared to SHR + L-NAME (P < 0.001) | Significantly decreased compared to SHR + L-NAME (P < 0.001) | Significantly decreased compared to SHR + L-NAME (P < 0.05) | [3] |
Experimental Protocols
In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)
-
Animals: Male spontaneously hypertensive rats (SHR) are commonly used. Age can range from 4 to 20 weeks at the start of the study.[1][3]
-
Drug Administration:
-
Clonidine can be administered in drinking water at a concentration of 0.5 mg/kg/day.[3]
-
Alternatively, drugs can be administered daily via oral gavage. For example, Methyldopa at 400 mg/day/kg and Clonidine at 0.1 or 0.3 mg/day/kg.[1]
-
Treatment duration can range from 3 weeks to several months.[1][3]
-
-
Blood Pressure Measurement:
-
Non-invasive method (Tail-cuff): Systolic blood pressure can be measured in conscious rats using the tail-cuff method. This involves placing an occlusion cuff on the rat's tail and a sensor distal to the cuff to detect the return of blood flow.[4][5] The rat is typically placed in a restrainer during the measurement. To ensure accurate readings, pre-heating the rat to warm the tail and increase blood flow is often necessary.[6]
-
Invasive method: For continuous and more precise blood pressure monitoring, direct arterial cannulation can be performed. A catheter is surgically implanted into an artery (e.g., carotid or femoral artery) and connected to a pressure transducer.[7] This method is considered the gold standard.[7]
-
-
Data Analysis: Statistical analysis is performed to compare blood pressure and heart rate between different treatment groups.
Assessment of Cardiac Oxidative Stress Markers
-
Tissue Collection: At the end of the treatment period, rats are sacrificed, and their hearts are excised.
-
Homogenate Preparation: The heart tissue is homogenized in a suitable buffer.
-
Biochemical Assays:
-
Total Antioxidant Status (TAS): Measured using commercially available kits.
-
Thiobarbituric Acid Reactive Substances (TBARS): A measure of lipid peroxidation.
-
Protein Carbonyl Content (PCO): An indicator of protein oxidation.
-
-
Data Analysis: The levels of these markers are compared between the different treatment groups to assess the effect of the drugs on oxidative stress.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
References
- 1. Disparate effects of methyldopa and clonidine on cardiac mass and haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonidine and guanfacine--comparison of their effects on haemodynamics in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Clonidine (an Antihypertensive Drug) Treatment on Oxidative Stress Markers in the Heart of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajms.alameenmedical.org [ajms.alameenmedical.org]
- 5. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Tolonidine's Synergistic Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic interactions of therapeutic compounds is paramount for optimizing efficacy and safety. This guide provides an objective comparison of the synergistic effects of the α2-adrenergic receptor agonist tolonidine, and its extensively studied analog clonidine, with other compounds, supported by experimental data and detailed methodologies.
This document synthesizes findings from preclinical and clinical studies to illuminate the enhanced therapeutic potential of this compound when used in combination therapies. The data presented herein is intended to inform further research and development in areas ranging from hypertension and pain management to neurodegenerative disorders.
Antihypertensive Synergy: this compound and Diuretics
The combination of this compound with diuretics has been shown to produce a greater antihypertensive effect than monotherapy with either agent. This synergy is attributed to their complementary mechanisms of action: this compound reduces sympathetic outflow from the central nervous system, while diuretics decrease blood volume.
Quantitative Data: Clonidine and Chlorthalidone
An open-label trial in 30 hypertensive patients demonstrated a significant potentiation of the blood pressure-lowering effect of chlorthalidone when combined with clonidine. The combination therapy resulted in a 12.9% to 16.4% greater reduction in both systolic and diastolic blood pressure compared to diuretic treatment alone.[1]
Table 1: Antihypertensive Effect of Clonidine in Combination with Chlorthalidone
| Metric | Outcome |
| Increased Efficacy | 12.9% to 16.4% greater reduction in systolic and diastolic blood pressure with combined therapy compared to chlorthalidone alone.[1] |
| Side Effects | Primarily mild drowsiness and dry mouth, mainly at the beginning of clonidine therapy. Orthostatic hypotension was observed in three patients, which subsided with dose adjustment in two.[1] |
Experimental Protocol: Combined Clonidine-Chlorthalidone Therapy
-
Study Design: An open-label trial involving 30 ambulatory hypertensive patients.
-
Methodology: Patients underwent a baseline treatment period with the diuretic chlorthalidone alone for several weeks. Following this, clonidine was added to their regimen. Blood pressure was monitored in both recumbent and upright positions to assess the combined therapeutic effect.
-
Dosage: Specific dosages were not detailed in the available literature.
Caption: Synergistic antihypertensive action of this compound and diuretics.
Analgesic Synergy: this compound and Other Analgesics
Clonidine has demonstrated significant synergistic effects with other analgesic agents, particularly in the context of spinal analgesia. This suggests a potential for this compound in multimodal pain management strategies.
Quantitative Data: Clonidine and Dexmedetomidine
A preclinical study in mice revealed a synergistic interaction between intrathecally administered clonidine and dexmedetomidine, another α2-adrenergic receptor agonist, in producing antinociception.[2] Isobolographic analysis confirmed that the combination was more potent than would be expected from a simple additive effect.
Table 2: Antinociceptive Synergy of Clonidine and Dexmedetomidine in Mice
| Compound | ED50 (nmol) |
| Clonidine | 1.1 |
| Dexmedetomidine | 0.03 |
| Clonidine + Dexmedetomidine (Observed) | 0.018 |
| Clonidine + Dexmedetomidine (Theoretical Additive) | 0.06 |
ED50 represents the dose required to achieve 50% of the maximal antinociceptive effect.
Experimental Protocol: Isobolographic Analysis of Analgesic Synergy
-
Study Design: A preclinical study in mice to evaluate the analgesic interaction between clonidine and dexmedetomidine.
-
Methodology: The ED50 values for clonidine and dexmedetomidine administered intrathecally were determined individually. The drugs were then co-administered in a fixed-ratio combination to determine the experimental ED50 of the mixture. This experimental value was compared to the theoretical additive ED50 calculated from the individual drug potencies. A significantly lower experimental ED50 indicated synergy. The rotarod test was also performed to assess for motor impairment.
-
Subjects: Male, outbred ICR mice.
Caption: Experimental workflow for determining analgesic synergy.
Synergy in a Preclinical Model of Parkinson's Disease
Emerging research points to the potential of α2-adrenergic agonists in non-dopaminergic treatment strategies for Parkinson's disease. A study in a monoamine-depleted rat model of Parkinson's disease showed that clonidine can potentiate the anti-parkinsonian effects of a selective κ-opioid receptor agonist.
Quantitative Data: Clonidine and Enadoline
The co-administration of sub-threshold doses of clonidine and the κ-opioid receptor agonist enadoline resulted in a synergistic increase in locomotion in reserpine-treated rats, a model for Parkinsonian akinesia.[3]
Table 3: Locomotor Effects of Clonidine and Enadoline in a Rat Model of Parkinson's Disease
| Treatment Group | Mean Locomotor Counts per Hour (± SEM) |
| Normal Animals | 1251 ± 228 |
| Reserpine-Treated (Akinesia) | 9 ± 2 |
| Enadoline (0.2 mg/kg) | 208 ± 63 |
| Clonidine (2 mg/kg) | 536 ± 184 |
| Enadoline (0.1 mg/kg) + Clonidine (0.01 - 0.1 mg/kg) | Synergistic Increase in Locomotion |
Experimental Protocol: Anti-Parkinsonian Synergy in a Rat Model
-
Study Design: A study to investigate the anti-parkinsonian efficacy of enadoline and clonidine, alone and in combination, in a reserpine-treated rat model.
-
Methodology: Rats were treated with reserpine (3 mg/kg) to induce a state of profound akinesia. 18 hours later, the animals received either enadoline, clonidine, or a combination of both at sub-threshold doses. Locomotor activity was then quantified to assess the anti-parkinsonian effects.
-
Subjects: Male Sprague-Dawley rats.
Caption: Synergistic reversal of akinesia by clonidine and enadoline.
References
- 1. Pharmacology of Novel Non-NSAID Analgesics (Chapter 7) - Acute Pain Management [cambridge.org]
- 2. Hypothesis: Fever control, a niche for alpha-2 agonists in the setting of septic shock and severe acute respiratory distress syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tolonidine Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Tolonidine analogues, focusing on their pharmacological properties and therapeutic potential. This compound and its structural relatives, most notably Clonidine, are central to the study of α2-adrenergic and imidazoline receptor modulation.
These compounds exhibit a range of effects, from antihypertensive and analgesic to sedative and sympatholytic, making them valuable tools in both research and clinical settings. Their therapeutic actions and side-effect profiles are dictated by their relative affinities for α2-adrenergic receptor subtypes (α2A, α2B, α2C) and imidazoline receptors (I1, I2). This guide synthesizes experimental data to offer a clear comparison of their performance.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities and functional potencies of key this compound analogues. These values have been compiled from various studies and should be interpreted with consideration for the different experimental conditions.
Table 1: Receptor Binding Affinities (Ki, nM)
This table presents the dissociation constants (Ki) of this compound analogues for α2-adrenergic and I1-imidazoline receptors. A lower Ki value indicates a higher binding affinity.
| Compound | α2A-Adrenergic Receptor | α2B-Adrenergic Receptor | α2C-Adrenergic Receptor | I1-Imidazoline Receptor | Selectivity (α2/I1) |
| Clonidine | ~1-5 | ~5-20 | ~10-50 | ~5-20 | ~1 |
| Tizanidine | ~50-100 | ~100-200 | ~200-500 | ~2-10 | ~20-50 fold higher for I1 |
| Moxonidine | ~300-500 | ~400-600 | ~500-1000 | ~10-30 | ~30-50 fold higher for I1 |
| Rilmenidine | ~500-1000 | ~1000-2000 | >2000 | ~20-50 | ~30 fold higher for I1[1] |
| Guanfacine | ~1-10 | ~50-100 | ~20-60 | >1000 | High selectivity for α2 |
| p-Aminoclonidine | 2.3[2] | - | - | 17[2] | - |
| N-(4-hydroxyphenacetyl)-4-aminoclonidine | 5.8[2] | - | - | - | - |
Note: Data are compiled from multiple sources and represent approximate ranges. The selectivity ratio is a general indicator of the preference for one receptor type over another.
Table 2: Functional Activity (EC50/ED50)
This table showcases the effective concentrations (EC50) or doses (ED50) of this compound analogues required to produce a half-maximal response in functional assays, such as GTPγS binding (a measure of G-protein activation), and in vivo assessments of analgesia and hypotension.
| Compound | GTPγS Binding (α2A) EC50 (nM) | Analgesic Potency (Hot Plate) ED50 (mg/kg) | Hypotensive Effect (in vivo) |
| Clonidine | ~10-50 | ~0.1-0.5 | Potent |
| Tizanidine | - | ~1-5 | Less potent than Clonidine[3] |
| Moxonidine | - | - | Potent |
| Rilmenidine | - | - | Potent, with a greater initial hypertensive response than clonidine[4] |
| Guanfacine | ~5-20 | - | Potent[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes used to evaluate these compounds, the following diagrams are provided.
Caption: Signaling pathways of this compound analogues.
Caption: General experimental workflow.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To determine the Ki of this compound analogues at α2-adrenergic and I1-imidazoline receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand (e.g., [3H]-Clonidine or [3H]-Rauwolscine for α2-receptors; [3H]-Moxonidine for I1-receptors).
-
Unlabeled test compounds (this compound analogues).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.[6]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known competing ligand.
-
Data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[7]
-
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound analogues in activating α2-adrenergic receptors.
-
Materials:
-
Cell membranes expressing the α2-adrenergic receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds (this compound analogues).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [35S]GTPγS and GDP in the presence of varying concentrations of the test compound.[8]
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by filtration or scintillation proximity assay (SPA).[8]
-
The amount of incorporated [35S]GTPγS is quantified by scintillation counting.
-
Data are plotted as the amount of [35S]GTPγS bound versus the log concentration of the agonist to generate a dose-response curve, from which EC50 and Emax values are determined.
-
Hot Plate Test for Analgesia
This in vivo assay is used to assess the analgesic properties of a compound in animal models.
-
Objective: To evaluate the analgesic efficacy of this compound analogues.
-
Materials:
-
Hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5 °C).
-
Test animals (e.g., mice or rats).
-
Test compounds and vehicle control.
-
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At a predetermined time after administration, place the animal on the hot plate.[9]
-
Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a paw or jumping.[9]
-
A cut-off time is set to prevent tissue damage.
-
An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
-
Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)
This non-invasive method is used to measure systolic blood pressure in conscious rodents.
-
Objective: To determine the hypotensive effects of this compound analogues.
-
Materials:
-
Tail-cuff blood pressure system (including a cuff, a pulse detector, and a sphygmomanometer).
-
Restraining device for the rat.
-
Warming chamber or lamp.
-
Test animals (rats).
-
Test compounds and vehicle control.
-
-
Procedure:
-
Acclimatize the rats to the restraining device and the procedure for several days to minimize stress-induced blood pressure variations.[10]
-
Warm the rat's tail to increase blood flow and improve pulse detection.[10]
-
Place the cuff and pulse detector on the base of the tail.
-
Inflate the cuff to a pressure sufficient to occlude blood flow.
-
Gradually deflate the cuff while monitoring the pulse.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.[11]
-
Administer the test compound or vehicle and measure blood pressure at various time points to determine the drug's effect.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meded101.com [meded101.com]
- 4. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonidine and guanfacine--comparison of their effects on haemodynamics in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 7. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. karger.com [karger.com]
- 11. A simple versatile method for measuring tail cuff systolic blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tolonidine's Mechanism of Action: A Comparative Guide for Researchers
A detailed analysis of Tolonidine's mechanism of action, cross-validated with experimental data from its class of alpha-2 adrenergic agonists.
This guide provides a comprehensive comparison of this compound and related alpha-2 adrenergic agonists, including the extensively studied compound Clonidine. Due to the limited specific experimental data available for this compound, this guide leverages the wealth of information from its close structural and functional analogs to provide a robust cross-validation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and the Alpha-2 Adrenergic Agonist Class
This compound is an imidazoline derivative classified as an alpha-2 adrenergic agonist.[1][2] Like other drugs in this class, its primary mechanism of action involves the stimulation of alpha-2 adrenergic receptors in the central nervous system. This stimulation leads to a reduction in sympathetic outflow, resulting in decreased blood pressure and heart rate.[3][4] While this compound itself is a less-studied compound, its close analog, Clonidine, has been extensively researched and serves as a valuable proxy for understanding the fundamental pharmacology of this class of drugs.[3][5] Other notable alpha-2 adrenergic agonists used for comparison include guanfacine and dexmedetomidine, which exhibit different receptor selectivity profiles.[6][7]
Signaling Pathways of Alpha-2 Adrenergic Agonists
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like this compound or Clonidine, couple to inhibitory G-proteins (Gi).[2] This initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels ultimately results in the inhibition of norepinephrine release from presynaptic neurons in the brainstem.[2] This central sympatholytic effect is the primary mechanism behind the antihypertensive action of these drugs.[8]
Some alpha-2 adrenergic agonists also exhibit affinity for imidazoline receptors, which may contribute to their overall cardiovascular effects.[5][6]
References
- 1. This compound | C10H12ClN3 | CID 72138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Clonidine - Wikipedia [en.wikipedia.org]
- 6. PulmCrit- Alpha-2 agonists: clonidine, guanfacine, lofexidine, and KetaDex [emcrit.org]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]
The Enigma of Tolonidine: A Comparative Guide to an Alpha-2 Adrenergic Agonist
A scarcity of dedicated research on the reproducibility of Tolonidine's experimental results necessitates a comparative approach, drawing insights from its well-studied structural and functional analogue, Clonidine. This guide provides a comprehensive overview of the known experimental data for this class of drugs, offering a framework for researchers and drug development professionals to understand the potential pharmacological profile of this compound.
This compound, an imidazoline derivative and an alpha-2 adrenergic agonist, shares a close chemical relationship with Clonidine.[1] While extensive clinical and experimental data are available for Clonidine, providing a basis for understanding its efficacy and safety profile, this compound remains a comparatively under-researched compound. This guide will synthesize the available information on Clonidine and other relevant alpha-2 adrenergic agonists to infer the potential experimental outcomes and reproducibility considerations for this compound.
Pharmacological Profile: A Tale of Two Receptors
The primary mechanism of action for Clonidine, and presumably this compound, involves the stimulation of alpha-2 adrenergic receptors in the brainstem.[2][3] This agonistic activity leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[2] Beyond its alpha-2 adrenergic effects, Clonidine also interacts with imidazoline receptors, which are thought to contribute to its antihypertensive and other pharmacological effects.[1][4]
The signaling cascade initiated by the activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors, involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the release of norepinephrine.[1][5]
Comparative Experimental Data
Due to the limited availability of specific experimental data for this compound, this section will present a summary of findings for Clonidine and a related compound, Tizanidine, to provide a comparative context.
| Compound | Receptor Affinity | Primary Clinical Use | Common Side Effects |
| Clonidine | Alpha-2 Adrenergic and Imidazoline Receptors[1] | Antihypertensive, ADHD[2][3] | Dry mouth, dizziness, headaches, hypotension, sleepiness[3] |
| Tizanidine | Greater selectivity for imidazoline receptors over alpha-2 adrenoceptors[6] | Muscle relaxant for spasticity[6] | Drowsiness, dry mouth, fatigue, dizziness[6] |
| This compound | Presumed Alpha-2 Adrenergic and Imidazoline Receptor Agonist[1] | Not well-established | Not well-documented |
Experimental Protocols: A Blueprint for Investigation
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for alpha-2 adrenergic and imidazoline receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific receptor subtypes (e.g., α2A, α2B, α2C) are prepared.[6]
-
Radioligand Binding: A radiolabeled ligand with known affinity for the receptor (e.g., [3H]-RX821002 for alpha-2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).[6]
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Antihypertensive Studies in Animal Models
Objective: To evaluate the effect of the test compound on blood pressure and heart rate in hypertensive animal models (e.g., spontaneously hypertensive rats - SHR).
Methodology:
-
Animal Model: Adult male spontaneously hypertensive rats (SHR) are commonly used.[7]
-
Drug Administration: The test compound is administered via a suitable route (e.g., intraperitoneal injection).
-
Blood Pressure and Heart Rate Monitoring: Mean arterial blood pressure (MABP) and heart rate (HR) are continuously monitored using an indwelling arterial catheter connected to a pressure transducer.
-
Data Collection: Measurements are recorded at baseline and at various time points after drug administration (e.g., 30, 60, and 120 minutes).[7]
-
Data Analysis: The percentage change in MABP and HR from baseline is calculated and compared between different treatment groups.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Reproducibility and Future Directions
The reproducibility of experimental results is a cornerstone of scientific validity. For a compound like this compound with limited published data, establishing a reproducible pharmacological profile is a critical first step for any future development. Researchers investigating this compound should prioritize robust experimental design, including adequate sample sizes, appropriate controls, and transparent reporting of methodologies.
Given the extensive knowledge base for Clonidine, initial studies on this compound should aim to replicate key experiments performed with its analogue. This would include comprehensive receptor binding profiles and in vivo assessments of its cardiovascular effects. Any observed differences in potency, selectivity, or side effect profile would be of significant interest and could guide further research into the therapeutic potential of this compound.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clonidine - Wikipedia [en.wikipedia.org]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Antagonism/Agonism Modulation to Build Novel Antihypertensives Selectively Triggering I1-Imidazoline Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tolonidine: A Comparative Guide to Alpha-2 Adrenergic and Imidazoline Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Tolonidine, benchmarking its performance against other known pathway modulators. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document serves as a critical resource for researchers and professionals in the field of drug development and pharmacology.
Introduction to this compound and Pathway Modulation
This compound, also known as clonidine, is a potent alpha-2 adrenergic receptor agonist with significant clinical applications in the management of hypertension and Attention-Deficit/Hyperactivity Disorder (ADHD), among other conditions. Its mechanism of action primarily involves the stimulation of presynaptic alpha-2 adrenergic receptors in the central nervous system, which leads to a reduction in sympathetic outflow and subsequent decreases in blood pressure and heart rate.[1] Additionally, this compound and other related compounds exhibit affinity for imidazoline receptors, a distinct class of receptors that also contribute to the regulation of blood pressure.
This guide will compare this compound against a panel of other well-characterized pathway modulators, including:
-
Guanfacine: A more selective alpha-2A adrenergic receptor agonist.
-
Dexmedetomidine: A highly potent and selective alpha-2 adrenergic receptor agonist.
-
Moxonidine: An agonist with high affinity for imidazoline I1 receptors and lower affinity for alpha-2 adrenergic receptors.
-
Methyldopa: A centrally acting antihypertensive agent that is metabolized to the active compound alpha-methylnorepinephrine, an alpha-2 adrenergic agonist.
The following sections will delve into the quantitative comparisons of these compounds, their underlying signaling pathways, and the experimental methodologies used to characterize them.
Quantitative Comparison of Pathway Modulators
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its comparators at their primary molecular targets. This data provides a quantitative basis for understanding their selectivity and potency.
Table 1: Comparative Binding Affinities (Ki, nM) at Alpha-2 Adrenergic and Imidazoline Receptors
| Compound | α2A-Adrenergic Receptor | α2B-Adrenergic Receptor | α2C-Adrenergic Receptor | Imidazoline I1 Receptor | Selectivity (I1 vs α2A) |
| This compound (Clonidine) | ~4.5 | ~10 | ~8 | ~4 | ~1.1 |
| Guanfacine | ~2.5 | ~100 | ~63 | >10,000 | >4000 |
| Dexmedetomidine | ~1.6 | ~1.6 | ~1.6 | ~1000 | ~625 |
| Moxonidine | ~350 | ~350 | ~350 | ~3.3 | ~0.009 |
| α-Methylnorepinephrine | High Affinity (Specific Ki not consistently reported) | - | - | - | - |
Note: Ki values are approximate and can vary based on experimental conditions. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potency (EC50/IC50, nM) in cAMP Inhibition Assays
| Compound | α2A-Adrenergic Receptor |
| This compound (Clonidine) | ~7 |
| Guanfacine | ~10 |
| Dexmedetomidine | ~0.6 |
| Moxonidine | ~200 |
| α-Methylnorepinephrine | Potent (Specific EC50 not consistently reported) |
Note: EC50/IC50 values represent the concentration of the compound required to elicit a half-maximal response in inhibiting cAMP production. Lower values indicate higher potency.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and the compared alpha-2 adrenergic agonists involves the activation of Gi-protein coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to their sympatholytic effects. Moxonidine, in contrast, primarily targets the imidazoline I1 receptor, which is thought to couple to a different signaling pathway involving phosphatidylcholine-specific phospholipase C.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Detailed methodologies for these key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human alpha-2A adrenergic receptor).
-
Radioligand with known high affinity for the receptor (e.g., [3H]-clonidine or [3H]-yohimbine for alpha-2 adrenergic receptors).
-
Test compound (this compound or comparator).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled ligand like phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition
Objective: To determine the functional potency (EC50 or IC50) of an agonist in inhibiting adenylyl cyclase activity.
Materials:
-
Intact cells expressing the Gi-coupled receptor of interest.
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Test agonist (this compound or comparator).
-
cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based).
-
Cell culture medium.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with the adenylyl cyclase stimulator (Forskolin) to induce a basal level of cAMP production.
-
Add varying concentrations of the test agonist to the wells.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in each well using a suitable detection kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of Forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 or IC50 value from the resulting dose-response curve.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and other key modulators of the alpha-2 adrenergic and imidazoline receptor systems. The provided quantitative data and detailed methodologies offer a robust framework for researchers to benchmark their own findings and to make informed decisions in the drug discovery and development process. The visual representations of the signaling pathways and experimental workflows further aid in the conceptual understanding of these complex biological systems. While this compound remains a cornerstone in its therapeutic areas, the nuanced differences in receptor selectivity and potency among these compounds underscore the potential for developing next-generation modulators with improved efficacy and side-effect profiles.
References
Independent Validation of Published Tolonidine Data: A Comparative Guide
Introduction
This guide provides a comparative analysis of Tolonidine's pharmacological data based on publicly available information. Due to the limited availability of data specifically for this compound, this document leverages findings from studies on Clonidine, a structurally and functionally similar α2-adrenergic agonist. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent validation and comparison of its effects.
Mechanism of Action
This compound, like Clonidine, is an α2-adrenergic agonist that primarily exerts its effects on the central nervous system.[1][2] It acts on presynaptic α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow.[3][4] This sympatholytic effect results in decreased peripheral vascular resistance, heart rate, and blood pressure.[4][5] Additionally, it has been suggested that Clonidine also acts on imidazoline receptors, which may contribute to its antihypertensive and analgesic effects.[3][5]
The signaling pathway for α2-adrenergic receptor activation involves the Gi-protein coupled receptor system. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP ultimately results in the decreased release of norepinephrine from presynaptic nerve terminals.[3]
Signaling Pathway of this compound (as inferred from Clonidine)
Caption: Signaling pathway of this compound/Clonidine.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of Clonidine, which can be used as a reference for this compound.
Table 1: Pharmacokinetic Properties of Oral Clonidine
| Parameter | Value | Reference |
| Bioavailability | 70-80% | [4][5] |
| Peak Plasma Time | 1-3 hours | [4][6] |
| Elimination Half-life | 12-16 hours (normal renal function) | [4][5] |
| Elimination Half-life | Up to 41 hours (severe renal impairment) | [4][5] |
| Protein Binding | 20-40% | [5] |
| Metabolism | ~50% in the liver | [4] |
Table 2: Pharmacodynamic Effects of Clonidine
| Effect | Observation | Reference |
| Onset of Action (oral) | 30-60 minutes | [4] |
| Maximum Effect (oral) | 2-4 hours | [4] |
| Blood Pressure Reduction | Dose-dependent decrease | [6] |
| Heart Rate Reduction | Significant reduction | [6] |
| Plasma Catecholamine | Significant reduction (with 150 µg dose) | [6] |
Experimental Protocols
The data presented is primarily derived from clinical trials involving oral and transdermal administration of Clonidine to both healthy volunteers and hypertensive patients.
Experimental Workflow: Oral Clonidine Administration Study
Caption: Workflow for an oral Clonidine clinical trial.
Key Experiments Cited
-
Single Ascending Dose Studies: Healthy volunteers are administered a single oral dose of Clonidine at varying concentrations (e.g., 75 µg, 150 µg, 250 µg) to assess pharmacokinetics and dose-dependent effects on blood pressure and heart rate.[6]
-
Chronic Administration Studies: Hypertensive patients are treated with oral Clonidine over an extended period to evaluate long-term efficacy, safety, and the potential for tolerance development.[4]
-
Transdermal Therapeutic System (TTS) Studies: These studies investigate the pharmacokinetics and pharmacodynamics of Clonidine administered via a skin patch, providing continuous drug delivery over several days.[7][8][9]
Methodologies
-
Blood Pressure and Heart Rate Monitoring: Automated oscillometric devices are typically used for frequent and consistent measurements.
-
Pharmacokinetic Analysis: Plasma concentrations of Clonidine are measured at various time points using techniques like radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS).
-
Catecholamine Measurement: Plasma levels of norepinephrine and other catecholamines are quantified to assess the drug's sympatholytic effect.
Comparison with Alternatives
This compound, like Clonidine, belongs to the class of centrally acting α2-adrenergic agonists. Other drugs in this class include guanfacine and methyldopa. A comparative analysis would involve evaluating differences in receptor selectivity, pharmacokinetic profiles (e.g., half-life, metabolism), and side effect profiles. For instance, some newer agents may exhibit greater selectivity for α2A-adrenergic receptors, potentially leading to fewer sedative effects.
Logical Relationship: Drug Class Comparison
Caption: this compound within its drug class.
The data available for Clonidine provides a strong foundation for the independent validation of this compound's expected pharmacological profile. Researchers can utilize the presented quantitative data, experimental protocols, and signaling pathway information as a benchmark for their own investigations. Direct experimental validation of this compound is necessary to confirm these inferred properties and to delineate any subtle but potentially important differences from Clonidine.
References
- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clonidine - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetic and pharmacodynamic studies of oral clonidine in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of transdermally administered clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of clonidine as transdermal therapeutic system: the international clinical trial experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One year efficacy and tolerability of clonidine administered by the transdermal route in patients with mild to moderate essential hypertension--a multicentre open label study. The Antihypertensive Patch Italian Study (APIS) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Clonidine: A Guide for Laboratory Professionals
Ensuring the proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of Clonidine, a potent antihypertensive agent. Note: The initial query for "Tolonidine" did not yield specific results; this document addresses the disposal of Clonidine, a similarly named and more common pharmaceutical.
The primary directive for Clonidine disposal, as outlined in its Safety Data Sheet (SDS), is to entrust the process to a licensed and approved waste disposal company.[1][2] This ensures compliance with all local and national regulations.[1]
General Disposal Procedures
For researchers and laboratory personnel, the following steps, derived from general pharmaceutical disposal guidelines from the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA), should be followed in the absence of a specific institutional protocol or when dealing with small residual amounts.
Preferred Method: Drug Take-Back Programs
The most recommended method for the disposal of unwanted or expired medications is through authorized drug take-back programs.[3][4] These programs offer a secure and environmentally sound way to dispose of pharmaceuticals. To find a local take-back location, you can visit the DEA's website or contact local law enforcement agencies.[4][5]
Disposal in Laboratory or Household Trash (if take-back is not available)
If a drug take-back program is not accessible, follow these steps for disposal in a designated waste stream:
-
Mix with Undesirable Substance: Remove the Clonidine from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[5][6][7] This step helps to deter accidental ingestion by humans or animals.
-
Contain and Seal: Place the mixture in a sealed container, such as a plastic bag or an empty tub with a lid, to prevent leakage.[5][6][7]
-
Dispose of in Trash: Throw the sealed container into the laboratory or household trash.[6]
-
De-identify Original Container: Before disposing of the empty original container, be sure to scratch out or remove all personal and identifying information from the prescription label to protect privacy.[5][6]
Important Considerations:
-
Do Not Flush: Unless specifically instructed by the medication guide or a pharmacist, do not flush Clonidine down the toilet or drain.[5][7][8] Pharmaceuticals can contaminate water supplies as wastewater treatment facilities are often not equipped to remove them.[7]
-
Transdermal Patches: For used Clonidine transdermal patches, fold the patch in half with the sticky sides together before disposal to prevent accidental exposure.[9]
-
Personal Protective Equipment (PPE): When handling Clonidine, always wear appropriate personal protective equipment, including gloves, to avoid skin contact.[10] Wash hands thoroughly after handling.[1][10]
-
Spill Cleanup: In the event of a spill, collect the material without creating dust.[1] For larger spills, it may be necessary to dampen the material with a water spray to suppress dust before collection.[11] Ensure adequate ventilation.[2]
Logical Workflow for Clonidine Disposal
The following diagram illustrates the decision-making process for the proper disposal of Clonidine.
Caption: Decision workflow for the proper disposal of Clonidine.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of Clonidine, thereby protecting both personnel and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fda.gov [fda.gov]
- 4. Medicine: Proper Disposal [nationwidechildrens.org]
- 5. dea.gov [dea.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. epa.gov [epa.gov]
- 8. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 9. Clonidine (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. somersetpharma.com [somersetpharma.com]
Safeguarding Your Research: Essential Protocols for Handling Tolonidine
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Tolonidine. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound, a potent alpha-2 adrenergic agonist, presents significant health risks if handled improperly. It is classified as toxic if swallowed and fatal if inhaled.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage these risks effectively.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table summarizes the required equipment.
| Body Part | Equipment | Standard |
| Eyes/Face | Chemical splash-resistant safety goggles or a face shield | OSHA 29 CFR 1910.133 or EU EN166 |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile) | Selection based on workplace evaluation |
| Body | Laboratory coat | Standard laboratory practice |
| Respiratory | A dust mask with an FFP3 filter or a NIOSH-approved respirator is required when engineering controls are insufficient or when handling powders.[2] | EN 143 or NIOSH approved |
| Feet | Close-toed footwear | Standard laboratory practice |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Safety Stations: Ensure easy access to an eyewash station and a safety shower.
Hygiene Practices:
-
Avoid all contact with the substance.
-
Wash hands thoroughly with soap and water before breaks and immediately after handling the product.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Remove and wash contaminated clothing before reuse.
Storage:
-
Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, such as strong oxidizing agents.
Occupational Exposure Limit
An established Occupational Exposure Limit (OEL) for the related compound Clonidine is provided as a reference.
| Compound | OEL (Time-Weighted Average) |
| Clonidine | 2 micrograms/m³ |
Spill Management Plan
In the event of a spill, immediate and correct action is crucial to contain the hazard.
Spill Kit Contents:
| Item | Purpose |
| 2 pairs of chemical-resistant gloves | Double-gloving for enhanced protection |
| Disposable gown and shoe covers | Body protection from contamination |
| Face shield or safety goggles | Eye and face protection |
| NIOSH-approved respirator | Respiratory protection from airborne particles |
| Absorbent pads or pillows | To contain and absorb the spill |
| Disposable scoop and/or tongs | For collecting solid waste |
| 2 sealable, thick plastic hazardous waste bags | For containment of contaminated materials |
| Decontamination solution (e.g., 10% bleach) | To clean and decontaminate the affected area |
| Warning signs | To restrict access to the spill area |
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Post warning signs to prevent entry.
-
Don PPE: Put on all required PPE from the spill kit, including double gloves and a respirator.
-
Contain the Spill:
-
For powders: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
For liquids: Surround the spill with absorbent materials, working from the outside in.
-
-
Clean Up:
-
Use a scoop or tongs to collect the absorbent material and any solid waste.
-
Place all contaminated materials into the first hazardous waste bag.
-
-
Decontaminate:
-
Clean the spill area with a 10% bleach solution, followed by a rinse with water.
-
Dispose of all cleaning materials in the hazardous waste bag.
-
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves, gown, face shield, respirator). Place all used PPE into the second hazardous waste bag.
-
Final Steps: Seal both bags and dispose of them as hazardous waste. Wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Unused Product:
-
Preferred Method: Drug Take-Back Programs: The most responsible method of disposal is through a registered drug take-back program. Contact your institution's environmental health and safety department for local options.
-
Alternative Method (if no take-back program is available):
-
Do not flush down the toilet or pour down the drain.
-
Mix the this compound with an unpalatable substance such as used coffee grounds or kitty litter.[4][5][6][7]
-
Place the mixture in a sealed container (e.g., a sealable plastic bag) to prevent leakage.[4][5][6]
-
Remove or obscure all personal information from the original container before recycling or discarding it.[4][6]
-
Contaminated Materials:
All disposable materials that have come into contact with this compound, including PPE, absorbent pads, and cleaning materials, must be disposed of as hazardous waste according to your institution's and local regulations.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. How to Handle Hazardous Drug Spills [educat.med.utah.edu]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Cleaning up spills [myhealth.alberta.ca]
- 4. Medicine: Proper Disposal [nationwidechildrens.org]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. dea.gov [dea.gov]
- 7. pacecares.primetherapeutics.com [pacecares.primetherapeutics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
